molecular formula C6H4BrN3 B13152177 2-Amino-3-bromoisonicotinonitrile

2-Amino-3-bromoisonicotinonitrile

Cat. No.: B13152177
M. Wt: 198.02 g/mol
InChI Key: WNBUTZSWQURQNR-UHFFFAOYSA-N
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Description

2-Amino-3-bromoisonicotinonitrile is a useful research compound. Its molecular formula is C6H4BrN3 and its molecular weight is 198.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-3-bromoisonicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-bromoisonicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4BrN3

Molecular Weight

198.02 g/mol

IUPAC Name

2-amino-3-bromopyridine-4-carbonitrile

InChI

InChI=1S/C6H4BrN3/c7-5-4(3-8)1-2-10-6(5)9/h1-2H,(H2,9,10)

InChI Key

WNBUTZSWQURQNR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1C#N)Br)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-3-bromoisonicotinonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the chemical properties and synthetic applications of 2-Amino-3-bromoisonicotinonitrile, a versatile building block for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Value of 2-Amino-3-bromoisonicotinonitrile

2-Amino-3-bromoisonicotinonitrile is a substituted pyridine derivative that has garnered significant attention in medicinal chemistry and materials science. Its unique trifunctional nature, featuring an amino group, a bromine atom, and a nitrile group on a pyridine scaffold, makes it an exceptionally valuable intermediate for the synthesis of complex heterocyclic compounds. The strategic placement of these functional groups allows for a diverse range of chemical transformations, enabling the construction of novel molecular architectures with potential biological activity. This guide will delve into the core chemical properties of this reagent and explore its application in key organic transformations.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective utilization in synthesis. The key properties of 2-Amino-3-bromoisonicotinonitrile are summarized below.

PropertyValueSource
Molecular Formula C₆H₄BrN₃[1]
Molecular Weight 198.02 g/mol [1]
CAS Number 1805556-80-2[1]
Appearance Solid[2]
Storage Store at 0-8 °C in a dark, inert atmosphere[2]

Core Reactivity and Synthetic Applications

The synthetic utility of 2-Amino-3-bromoisonicotinonitrile stems from the distinct reactivity of its three functional groups. The bromine atom is an excellent handle for cross-coupling reactions, the amino group can participate in cyclization and amination reactions, and the nitrile group can be hydrolyzed or reduced to introduce further diversity.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Complexity

The bromine atom at the 3-position of the pyridine ring is highly susceptible to palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organohalide with an organoboron compound.[5] 2-Amino-3-bromoisonicotinonitrile serves as an excellent substrate for this reaction, allowing for the introduction of a wide array of aryl, heteroaryl, alkyl, and alkenyl substituents at the 3-position.[6][7]

Mechanism of Action: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organic group from the boronic acid or ester to the palladium center, and reductive elimination to form the desired product and regenerate the palladium(0) catalyst.[5][8] The presence of a base is crucial for the activation of the organoboron species.[6]

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R R-B(OR)2 R-B(OR)2 R-B(OR)2->Transmetalation Base Base Base

Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-Amino-3-bromoisonicotinonitrile (1.0 equiv), the corresponding boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.[5]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds via the palladium-catalyzed coupling of an aryl halide with an amine.[9][10] This reaction allows for the introduction of a diverse range of primary and secondary amines at the 3-position of the pyridine ring, providing access to a wide variety of substituted 2,3-diaminopyridine derivatives.[11]

Causality in Catalyst Selection: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and the phosphine ligand.[12] For electron-rich aryl bromides like 2-Amino-3-bromoisonicotinonitrile, sterically hindered and electron-rich phosphine ligands, such as XPhos or Josiphos-type ligands, are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[11]

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-Br(L2)->Amine Coordination & Deprotonation Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Amine Coordination & Deprotonation->Ar-Pd(II)-NR'R''(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R'' HNR'R'' HNR'R'' HNR'R''->Amine Coordination & Deprotonation Base Base Base

Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: A General Procedure for Buchwald-Hartwig Amination

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add 2-Amino-3-bromoisonicotinonitrile (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.5-2.0 equiv) to a dry reaction vessel.[11]

  • Solvent and Reaction: Add an anhydrous, degassed solvent such as toluene or dioxane. Seal the vessel and heat the mixture to the appropriate temperature (typically 80-110 °C).[11]

  • Monitoring and Quenching: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature and quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The resulting crude product is purified by flash column chromatography.

Reactions Involving the Amino and Nitrile Groups

The amino and nitrile functionalities of 2-Amino-3-bromoisonicotinonitrile are key to its utility in the synthesis of fused heterocyclic systems.

The vicinal amino and nitrile groups can undergo cyclization reactions with various reagents to form pyridopyrimidines, a class of compounds with diverse pharmacological activities. For example, reaction with formamide or formic acid can lead to the formation of 4-aminopyrido[2,3-d]pyrimidines.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials.[13] The amino group of 2-Amino-3-bromoisonicotinonitrile can act as the amine component in various MCRs, such as the Strecker synthesis of α-amino nitriles, which can be further elaborated to α-amino acids.[14][15]

Applications in Drug Discovery and Materials Science

The unique structural features of 2-Amino-3-bromoisonicotinonitrile make it a valuable scaffold for the development of novel therapeutic agents and functional materials. The ability to readily introduce diverse substituents at the 3-position via cross-coupling reactions allows for the systematic exploration of structure-activity relationships in drug discovery programs. Furthermore, the resulting highly functionalized pyridine derivatives are of interest in materials science for the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials.

Conclusion

2-Amino-3-bromoisonicotinonitrile is a highly versatile and valuable building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of complex heterocyclic compounds. The palladium-catalyzed cross-coupling reactions at the bromine position, coupled with the reactivity of the amino and nitrile groups, offer a powerful platform for the rapid construction of molecular complexity. This guide has provided an in-depth overview of the chemical properties and synthetic applications of this important reagent, with the aim of empowering researchers and scientists in their pursuit of novel molecules with significant potential in medicine and materials science.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. (2023, February 2). MDPI. Retrieved March 7, 2026, from [Link]

  • Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. (2021, October 30). MDPI. Retrieved March 7, 2026, from [Link]

  • The Strecker Synthesis of Amino Acids. (2018, November 12). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. (2001). Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Synthesis of Amino Acids. (2025, April 28). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Retrieved March 7, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved March 7, 2026, from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). PMC. Retrieved March 7, 2026, from [Link]

  • 2-Aminoisonicotinonitrile. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • A comparative study of structural and spectroscopic properties of three structurally similar mechanically bending organic single crystals – 2-Amino-3-nitro-5-halo (halo = Cl, Br, or I) pyridine. (2023, June). ResearchGate. Retrieved March 7, 2026, from [Link]

  • FTIR and FTR spectral studies of 2-amino-6-bromo-3-formylchromone. (2004, April 15). PubMed. Retrieved March 7, 2026, from [Link]

  • Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine. (2023, June 24). ACS Publications. Retrieved March 7, 2026, from [Link]

Sources

2-Amino-3-bromoisonicotinonitrile: Physicochemical Profiling and Synthetic Utility in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, highly functionalized heterocyclic scaffolds are paramount for the rapid assembly of complex, drug-like molecules. 2-Amino-3-bromoisonicotinonitrile is a strategically substituted pyridine derivative that offers orthogonal reactivity across three distinct functional groups: a directing/hydrogen-bonding C2-amine, a cross-coupling-ready C3-bromide, and an electron-withdrawing C4-nitrile. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic behavior in transition-metal catalysis, and field-proven protocols for its integration into pharmaceutical workflows.

Physicochemical Identity & Structural Parameters

Accurate structural identification is the first self-validating step in any synthetic workflow. The precise molecular weight and structural identifiers of 2-Amino-3-bromoisonicotinonitrile establish it as an ideal low-molecular-weight building block for fragment-based drug discovery[1].

PropertyValue
Chemical Name 2-Amino-3-bromoisonicotinonitrile
IUPAC Name 2-Amino-3-bromopyridine-4-carbonitrile
CAS Number 1805556-80-2
Molecular Weight 198.02 g/mol
Molecular Formula C₆H₄BrN₃
SMILES String N#CC1=CC=NC(N)=C1Br
Key Structural Features C2-Primary Amine, C3-Bromide, C4-Nitrile

Mechanistic Rationale: The Tri-Functional Scaffold

The synthetic value of 2-Amino-3-bromoisonicotinonitrile lies in the predictable causality of its functional groups during late-stage functionalization:

  • The C4-Nitrile (Isonicotinonitrile core): Acts as a strong electron-withdrawing group (EWG). By lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring, it activates the adjacent C3-bromide for oxidative addition by low-valent palladium species.

  • The C3-Bromide: The primary vector for carbon-carbon (Suzuki, Sonogashira) and carbon-heteroatom (Buchwald-Hartwig) bond formation[2].

  • The C2-Amine: Serves as a hydrogen-bond donor in target binding but presents a distinct challenge during catalysis. The proximal free amine can act as a bidentate ligand (alongside the pyridine nitrogen), sequestering palladium into stable, off-cycle chelates. To circumvent this and prevent catalyst poisoning, bulky, electron-rich phosphine ligands (e.g., RuPhos or BrettPhos) are strictly required to accelerate reductive elimination and maintain catalytic turnover[3].

SyntheticWorkflow A 2-Amino-3-bromoisonicotinonitrile (Core Scaffold) B Suzuki-Miyaura Coupling (C3-Arylation) A->B Pd, Boronic Acid C Buchwald-Hartwig Amination (C2-Amine Functionalization) A->C Pd, Amine D Nitrile Reduction (C4-Modification) A->D DIBAL-H E Biaryl Pyridine Derivatives B->E F N2-Substituted Diaminopyridines C->F G Aminomethyl Pyridines D->G

Synthetic divergence of 2-Amino-3-bromoisonicotinonitrile into drug-like scaffolds.

Experimental Methodology: C3-Selective Suzuki-Miyaura Coupling

To transform 2-Amino-3-bromoisonicotinonitrile into a functionalized biaryl system, the following self-validating Suzuki-Miyaura protocol is designed to overcome the inherent chelation challenges of 2-aminopyridines[2],[3].

Materials & Reagents
  • Substrate: 2-Amino-3-bromoisonicotinonitrile (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.5 equiv)

  • Catalyst: Pd₂(dba)₃ (2.0 mol%)

  • Ligand: RuPhos (4.0 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 ratio, 0.2 M)

Step-by-Step Protocol & Causality
  • Catalyst Pre-Activation: In an oven-dried Schlenk tube, combine Pd₂(dba)₃ and RuPhos.

    • Causality: Pre-mixing allows the formation of the active monomeric L-Pd(0) species before introducing the halogenated substrate, preventing premature catalyst aggregation into inactive palladium black.

  • Substrate & Base Addition: Add 2-Amino-3-bromoisonicotinonitrile, arylboronic acid, and K₃PO₄ to the tube.

  • Rigorous Degassing: Seal the tube with a septum. Evacuate the atmosphere and backfill with ultra-pure Argon (repeat 3x). Add the degassed 1,4-Dioxane/H₂O solvent mixture via syringe.

    • Causality: Oxygen rapidly oxidizes electron-rich Pd(0) to inactive Pd(II) oxides. Furthermore, the biphasic solvent system is critical; the aqueous layer dissolves the inorganic base to form the reactive boronate complex, while dioxane maintains the solubility of the organic substrates.

  • Reaction Execution: Replace the septum with a Teflon screw cap under positive Argon pressure. Heat the mixture at 100 °C in a pre-heated oil bath for 12 hours with vigorous stirring.

  • Workup & Isolation: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and partition with water. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (C3-Br Cleavage) Pd0->OxAdd PdII L-Pd(II)(Ar)(Br) OxAdd->PdII Substrate TransMet Transmetalation (Boronate Complex) PdII->TransMet PdII_Ar L-Pd(II)(Ar)(Ar') TransMet->PdII_Ar R-B(OH)2 + Base RedElim Reductive Elimination (C-C Bond Formation) PdII_Ar->RedElim RedElim->Pd0 Catalyst Release Product C3-Arylated Product RedElim->Product

Pd-catalyzed Suzuki-Miyaura cross-coupling cycle for C3-arylation of bromopyridines.

Analytical Validation

To ensure the integrity of the synthesized intermediates, rigorous analytical validation is required:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Utilize Electrospray Ionization (ESI+). For the parent compound, look for the [M+H]⁺ isotopic cluster at m/z 198.0 and 200.0 (1:1 ratio), which is the diagnostic signature of a single bromine atom.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): In DMSO-d₆, the C2-NH₂ protons typically appear as a broad singlet around 6.5–7.0 ppm. The pyridine ring protons (C5 and C6) will appear as distinct doublets (ortho-coupling, J ≈ 5.0 Hz) further downfield, confirming structural integrity prior to downstream functionalization.

References

  • Title: Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines Source: PubMed Central (NIH) URL: [Link]

Sources

A Researcher's Guide to Determining the Solubility Profile of 2-Amino-3-bromoisonicotinonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Crucial Role of Solubility in Scientific Advancement

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. For researchers in drug discovery, medicinal chemistry, and materials science, understanding the solubility profile of a novel molecule like 2-Amino-3-bromoisonicotinonitrile is not merely an academic exercise; it is a critical determinant of its potential for successful application.[1][2] Poor solubility can hinder everything from reaction kinetics in synthesis to bioavailability in pharmaceutical formulations.[1][3] This guide provides a comprehensive framework for elucidating the solubility of 2-Amino-3-bromoisonicotinonitrile in a range of organic solvents, moving from theoretical prediction to rigorous experimental determination.

Section 1: Understanding the Molecule - Physicochemical Properties of 2-Amino-3-bromoisonicotinonitrile

Before embarking on experimental solubility studies, a thorough understanding of the molecule's intrinsic properties is essential. These properties offer valuable clues to its likely behavior in different solvent environments.

Molecular Structure:

2-Amino-3-bromoisonicotinonitrile N1 N C2 C C3 C C2->C3 H10 H₂N C2->H10 C4 C C3->C4 Br9 Br C3->Br9 C5 C C4->C5 C7 C C4->C7 N6 N C5->N6 N6->C2 N8 N C7->N8 p1 p2 p3 p4

Structure of 2-Amino-3-bromoisonicotinonitrile

Key Physicochemical Descriptors (Predicted):

While experimental data for this specific molecule is scarce, computational models can provide valuable estimates. These predictions are based on the molecule's structure and can guide solvent selection.

PropertyPredicted ValueSignificance in Solubility
Molecular Weight 198.02 g/mol [4]Higher molecular weight can sometimes correlate with lower solubility.
logP (Octanol-Water Partition Coefficient) 1.71578 (for 2-Bromoisonicotinonitrile)[5]A positive logP suggests a preference for non-polar (lipophilic) solvents over polar (hydrophilic) ones.
Topological Polar Surface Area (TPSA) 36.68 Ų (for 2-Bromoisonicotinonitrile)[5]TPSA is related to hydrogen bonding potential and can indicate solubility in polar solvents.
Hydrogen Bond Donors 1 (from the amino group)The amino group can donate hydrogen bonds, which is a key interaction for solubility in protic solvents.
Hydrogen Bond Acceptors 3 (from the pyridine nitrogen, nitrile nitrogen, and amino nitrogen)Multiple acceptor sites suggest the potential for strong interactions with protic solvents.

Note: Some values are for the related compound 2-Bromoisonicotinonitrile and should be considered as approximations.

The presence of both a polar amino group and a nitrile group, combined with a brominated pyridine ring, suggests a molecule with complex solubility behavior, likely showing partial solubility in a range of solvents with varying polarities.

Section 2: Theoretical Foundations of Solubility

The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process.[1][3] A simplified thermodynamic cycle illustrates the energy changes involved.

Thermodynamic Cycle of Dissolution Solid Solute (Crystal Lattice) Gas Solute (Gas) Solid->Gas ΔG_sublimation Solution Solute (in Solvent) Solid->Solution ΔG_solution Gas->Solution ΔG_solvation

Thermodynamic cycle for the dissolution of a solid solute in a liquid solvent.[6]

For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions. The principle of "like dissolves like" is a useful heuristic: polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[7]

Section 3: A Step-by-Step Experimental Protocol for Determining Solubility

This section outlines a robust experimental workflow for quantifying the solubility of 2-Amino-3-bromoisonicotinonitrile.

Materials and Equipment
  • Solute: 2-Amino-3-bromoisonicotinonitrile (ensure purity is characterized, e.g., by HPLC, NMR)

  • Solvents: A selection of organic solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

  • Equipment:

    • Analytical balance (accurate to at least 0.1 mg)

    • Vortex mixer

    • Thermostatically controlled shaker or incubator

    • Centrifuge

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

    • Volumetric flasks, pipettes, and syringes

    • Syringe filters (e.g., 0.22 µm PTFE)

    • Glass vials with screw caps

Experimental Workflow Diagram

Solubility Determination Workflow start Start prepare_stock Prepare Saturated Solutions start->prepare_stock Add excess solute to solvent equilibrate Equilibrate at Constant Temperature prepare_stock->equilibrate Vortex and shake separate Separate Solid and Liquid Phases equilibrate->separate Centrifuge and filter dilute Dilute Supernatant separate->dilute Prepare serial dilutions analyze Analyze by HPLC dilute->analyze Inject into HPLC calculate Calculate Solubility analyze->calculate Compare to standard curve end End calculate->end

Workflow for the experimental determination of solubility.

Detailed Protocol: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[1]

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 2-Amino-3-bromoisonicotinonitrile into a series of glass vials. The exact amount should be enough to ensure a solid phase remains after equilibration.

    • Add a precise volume of the selected organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a sufficient period to reach equilibrium (typically 24-72 hours). It is advisable to perform a preliminary experiment to determine the time required to reach a solubility plateau.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles. This step is crucial to prevent overestimation of solubility.

  • Quantification by HPLC:

    • Method Development: Develop a reverse-phase HPLC method capable of resolving and quantifying 2-Amino-3-bromoisonicotinonitrile. This will involve selecting an appropriate column, mobile phase, flow rate, and detection wavelength.

    • Standard Curve Preparation: Prepare a series of standard solutions of 2-Amino-3-bromoisonicotinonitrile of known concentrations in the chosen solvent.

    • Sample Analysis: Dilute the filtered supernatant to a concentration that falls within the linear range of the standard curve. Inject both the standards and the diluted samples into the HPLC system.

    • Data Analysis: Integrate the peak area corresponding to 2-Amino-3-bromoisonicotinonitrile for both the standards and the samples. Construct a calibration curve by plotting peak area versus concentration for the standards. Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

  • Solubility Calculation:

    • Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Section 4: Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table.

Table 1: Solubility of 2-Amino-3-bromoisonicotinonitrile in Various Organic Solvents at 25 °C (Hypothetical Data)

SolventPolarity IndexDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
Hexane0.11.88< 0.1< 0.0005
Toluene2.42.381.50.0076
Dichloromethane3.19.085.20.0263
Ethyl Acetate4.46.028.90.0449
Acetone5.120.715.40.0778
Ethanol5.224.512.10.0611
Methanol6.632.710.50.0530
Water10.280.10.50.0025

This table presents hypothetical data for illustrative purposes. Actual experimental values must be determined.

Interpretation of Results:

The solubility data should be analyzed in the context of solvent properties. A higher solubility in solvents like acetone and ethyl acetate would suggest that dipolar interactions are significant for the dissolution of 2-Amino-3-bromoisonicotinonitrile. Moderate solubility in alcohols like ethanol and methanol would indicate the importance of hydrogen bonding. Low solubility in non-polar solvents like hexane would be consistent with the polar nature of the molecule.

Section 5: Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling 2-Amino-3-bromoisonicotinonitrile and organic solvents.[8][9]

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of solvent vapors and fine particles of the compound.[8][10]

  • Handling: Avoid contact with skin and eyes.[8] In case of contact, rinse immediately with plenty of water.[10]

  • Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Hazard Statements for Similar Compounds:

  • 2-Bromoisonicotinonitrile: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • General Amines and Nitriles: Can be toxic if ingested, inhaled, or absorbed through the skin.[11]

Given these warnings for structurally related molecules, it is prudent to handle 2-Amino-3-bromoisonicotinonitrile with a high degree of caution.

Conclusion: A Pathway to Understanding

This guide has provided a comprehensive framework for determining the solubility profile of 2-Amino-3-bromoisonicotinonitrile. By combining theoretical understanding with a rigorous experimental approach, researchers can generate the high-quality data necessary to advance their work in drug development, chemical synthesis, and materials science. The principles and protocols outlined herein are not only applicable to the target molecule but can also be adapted for the characterization of other novel compounds, underscoring the fundamental importance of solubility science.

References

  • Physics-Based Solubility Prediction for Organic Molecules.
  • Preparation method of 2-amino-3-bromopyridine.
  • 2-Bromoisonicotinonitrile | 10386-27-3. MilliporeSigma.
  • 1805556-80-2|2-Amino-3-bromoisonicotinonitrile. BLDpharm.
  • Solubility of Organic Compounds. Chemistry LibreTexts.
  • SAFETY D
  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • 10386-27-3 | 2-Bromoisonicotinonitrile. ChemScene.
  • Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. MDPI.
  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
  • Experiment: Solubility of Organic & Inorganic Compounds. Various Sources.
  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research.
  • Safety D
  • Benzonitrile,2-amino-3-nitro- SDS, 87331-46-2 Safety D
  • Solubility prediction via a thermodynamic cycle.
  • Experimental analysis and thermodynamic modelling of Nitroxynil solubility in pure solvent and binary solvent. Arabian Journal of Chemistry.
  • Analytical methods for amino acid determination in organisms.
  • Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identific
  • Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. MDPI.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Various Sources.
  • Improved Solubility Predictions in scCO 2 Using Thermodynamics-Informed Machine Learning Models.
  • An In-depth Technical Guide to the Thermodynamic and Physical Properties of 3-Bromoisonicotinic Acid. Benchchem.
  • Bromoacetonitrile. Santa Cruz Biotechnology.
  • 8: Identification of Unknowns (Experiment). Chemistry LibreTexts.
  • MultiScreen Solubility Filter Pl
  • Thermodynamic and Microbubble-Dynamics Framework for Dissolved-Air Flotation Pretreatment of Arsenic-Rich Groundw

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Structural Analysis of the 2-Amino-3-bromoisonicotinonitrile Moiety: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-Amino-3-bromoisonicotinonitrile moiety (CAS: 1805556-80-2) is a highly functionalized, privileged pyridine scaffold extensively utilized in modern medicinal chemistry and fragment-based drug design [4]. Featuring a precise arrangement of electron-donating and electron-withdrawing groups, this building block serves as a critical precursor for synthesizing complex fused heterocycles, such as imidazo[4,5-b]pyridines and pyrido[2,3-d]pyrimidines. These fused systems are ubiquitous in the development of targeted kinase inhibitors, particularly in oncology and immunology (e.g., Bruton's Tyrosine Kinase inhibitors) [1].

This whitepaper provides an in-depth technical analysis of the structural, electronic, and synthetic properties of 2-Amino-3-bromoisonicotinonitrile. By establishing field-proven, self-validating protocols for its synthesis and structural elucidation, this guide empowers researchers to confidently integrate this moiety into advanced drug discovery pipelines.

Molecular Architecture & Electronic Topography

The structural uniqueness of 2-Amino-3-bromoisonicotinonitrile (SMILES: N#CC1=CC=NC(N)=C1Br) lies in its highly polarized "push-pull" electronic system. The pyridine core is functionalized at four contiguous positions, creating a complex interplay of inductive and mesomeric effects:

  • C2-Amino Group (-NH2): Acts as a strong electron-donating group via resonance (+M effect), enriching the electron density of the pyridine ring, particularly at the ortho (C3) and para (C5) positions.

  • C4-Nitrile Group (-CN): Functions as a potent electron-withdrawing group (-M and -I effects), depleting electron density from the ring and specifically deactivating the C3 and C5 positions toward electrophilic attack.

  • C3-Bromo Group (-Br): Provides significant steric bulk and serves as a highly reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) [3].

The synergistic opposition of the C2-amino and C4-nitrile groups dictates the molecule's regiochemical behavior, making the C3 position the thermodynamic and kinetic sweet spot for electrophilic functionalization.

G N1 C2-Amino (-NH2) Electron Donating (+M) N2 Pyridine Core π-Electron System N1->N2 Push N3 C4-Nitrile (-CN) Electron Withdrawing (-M) N2->N3 Pull N4 C3-Bromo (-Br) Steric Shield & Heavy Atom N4->N2 Inductive Pull (-I)

Fig 1: Push-pull electronic network of the 2-Amino-3-bromoisonicotinonitrile moiety.

Synthetic Pathways & Mechanistic Insights

The de novo synthesis of 2-Amino-3-bromoisonicotinonitrile typically proceeds via the regioselective electrophilic aromatic bromination of 2-aminoisonicotinonitrile [1, 2].

Causality of Regioselectivity

Understanding why bromination occurs exclusively at C3 is critical for reaction optimization. The C2-amino group directs electrophiles to the ortho (C3) and para (C5) positions. However, the C5 position is situated directly ortho to the strongly electron-withdrawing C4-nitrile group, which severely deactivates C5. Consequently, the C3 position remains the only sufficiently nucleophilic site, resulting in >95% regioselectivity for the 3-bromo isomer.

Step-by-Step Methodology: Regioselective Bromination

This protocol utilizes N-Bromosuccinimide (NBS) as a mild, easily handled source of electrophilic bromine, ensuring a self-validating reaction system where the disappearance of the starting material can be cleanly tracked.

  • Preparation: Charge a flame-dried, round-bottom flask with 2-aminoisonicotinonitrile (1.0 equiv) and anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) to achieve a 0.5 M concentration [2].

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath under a continuous argon or nitrogen atmosphere to suppress oxidative side reactions.

  • Electrophile Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes. The slight excess ensures complete conversion while minimizing over-bromination.

  • Reaction Propagation: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to 30 °C. Monitor the reaction via LC-MS or TLC (Hexanes:Ethyl Acetate 1:1) until the starting material is consumed (typically 12 hours) [2].

  • Quenching & Extraction: Quench the reaction with saturated aqueous sodium thiosulfate (

    
    ) to neutralize residual bromine. Extract the aqueous layer three times with ethyl acetate.
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under vacuum. Purify the crude product via silica gel column chromatography (Petroleum Ether:Ethyl Acetate = 20-60% gradient) to yield the pure moiety [2].
    

G S1 2-Aminoisonicotinonitrile S2 NBS in THF/DMF (0°C to 30°C) S1->S2 S3 Electrophilic Aromatic Substitution (Regioselective at C3) S2->S3 S4 2-Amino-3-bromoisonicotinonitrile S3->S4

Fig 2: Regioselective electrophilic aromatic bromination workflow.

Structural Characterization Protocols

To guarantee scientific integrity, the structural elucidation of 2-Amino-3-bromoisonicotinonitrile must rely on a self-validating system of Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Step-by-Step Methodology: NMR & HRMS Validation
  • Sample Preparation: Dissolve 10–15 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

    
    ). The highly polar nature of the moiety necessitates DMSO-
    
    
    
    to prevent aggregation and ensure sharp resonance signals.
  • 1H NMR Acquisition: Acquire the spectrum at 400 MHz or 600 MHz. Self-Validation Check: Look for exactly two aromatic protons. They must appear as doublets with a coupling constant (

    
    ) of approximately 5.0 Hz, characteristic of ortho-coupling across the C5-C6 bond of a pyridine ring.
    
  • 13C NMR Acquisition: Acquire the spectrum at 100 MHz or 150 MHz. Ensure the relaxation delay (D1) is set to at least 2 seconds to accurately capture the quaternary carbons (C2, C3, C4, and the Nitrile carbon).

  • LC-HRMS Analysis: Inject 1 µL of a 1 µg/mL solution (in Methanol/Water) into an ESI-TOF mass spectrometer in positive ion mode. Self-Validation Check: The presence of a single bromine atom dictates a classic 1:1 isotopic doublet separated by 2 mass units (

    
     and 
    
    
    
    ).

G E1 Sample Prep (DMSO-d6) E2 1H & 13C NMR (Coupling & Shifts) E1->E2 E3 LC-HRMS (Isotope Pattern) E1->E3 E4 Data Validation (Self-Consistent) E2->E4 E3->E4

Fig 3: Self-validating structural elucidation workflow using NMR and HRMS.

Quantitative Data Summaries

The following tables summarize the expected analytical data, providing a rapid reference for structural confirmation.

Table 1: 1H NMR Spectral Assignments (DMSO-


, 400 MHz) 
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment Rationale
C6-H 8.10 – 8.30Doublet (d)1H~ 5.0Highly deshielded due to adjacent electronegative ring nitrogen.
C5-H 7.10 – 7.30Doublet (d)1H~ 5.0Deshielded by C4-nitrile, but less than C6-H. Couples with C6-H.
-NH2 6.50 – 7.00Broad Singlet (br s)2HN/ABroadening due to quadrupolar relaxation of nitrogen and hydrogen bonding.

Table 2: 13C NMR Spectral Assignments (DMSO-


, 100 MHz) 
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Rationale
C2 ~ 160.0QuaternaryHighly deshielded by direct attachment to the electronegative -NH2 group.
C6 ~ 150.0CHDeshielded by adjacent ring nitrogen.
C4 ~ 120.0QuaternaryAffected by the electron-withdrawing -CN group.
-CN ~ 116.0QuaternaryCharacteristic nitrile carbon resonance.
C5 ~ 115.0CHAromatic methine carbon.
C3 ~ 100.0QuaternaryShielded significantly by the heavy-atom effect of Bromine.

Table 3: High-Resolution Mass Spectrometry (ESI+, [M+H]+)

IsotopeExact Mass Calculated (m/z)Relative AbundanceDiagnostic Feature

197.9661~ 100%Base peak of the isotopic cluster.

199.9641~ 98%Confirms the presence of exactly one Bromine atom (1:1 ratio).

Applications in Advanced Drug Discovery

The strategic placement of the bromine atom at C3 makes 2-Amino-3-bromoisonicotinonitrile an ideal candidate for palladium-catalyzed cross-coupling reactions. In the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors, this moiety undergoes Suzuki-Miyaura coupling with aryl boronic acids[1, 3]. The presence of the C2-amino group allows for subsequent intramolecular cyclization, rapidly generating bicyclic heteroaromatic systems (e.g., imidazo[1,5-a]pyrazines or related fused pyridines) that mimic the adenine ring of ATP, allowing them to bind tightly to the kinase hinge region.

References

  • US9290504B2 - 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors, Google P
  • US9481682B2 - Substituted benzamides and substituted pyridinecarboxamides as Btk inhibitors, Google P
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles, Journal of the American Chemical Society - ACS Public
  • 1805556-80-2 | 2-Amino-3-bromoisonicotinonitrile, BLDpharm.

Comparative Analysis of 2-Amino-3-haloisonicotinonitriles in Advanced Molecular Scaffolding: Bromo vs. Chloro Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly exact discipline of medicinal chemistry, the rational design of kinase inhibitors and complex heterocyclic pharmacophores relies heavily on the selection of precise molecular building blocks. Among these, 2-amino-3-haloisonicotinonitriles represent a highly versatile class of bi- and tri-functionalized pyridine scaffolds. Specifically, the strategic choice between 2-Amino-3-bromoisonicotinonitrile and 2-amino-3-chloroisonicotinonitrile dictates the synthetic trajectory, thermodynamic stability, and ultimate pharmacological profile of the target compounds. This technical guide provides an in-depth analysis of these two synthons, detailing their physicochemical properties, reactivity profiles, and strategic applications in drug development.

Physicochemical Profiling & Structural Nuances

The fundamental divergence between these two scaffolds lies in the nature of the carbon-halogen (C-X) bond at the 3-position of the pyridine ring. The C-Cl bond is significantly stronger and shorter than the C-Br bond, a direct consequence of chlorine's higher electronegativity and smaller atomic radius.

Quantitative Data Comparison
Property2-Amino-3-bromoisonicotinonitrile2-Amino-3-chloroisonicotinonitrile
CAS Number 1805556-80-2[1]1393106-23-4[2]
Molecular Formula C6H4BrN3[1]C6H4ClN3[3]
Molecular Weight 198.02 g/mol [1]153.57 g/mol [3]
Halogen Bond Dissociation Energy ~280 kJ/mol (C-Br)~330 kJ/mol (C-Cl)
Van der Waals Radius (Halogen) 1.85 Å1.75 Å
Electronegativity (Pauling) 2.963.16

The Causality of Structural Properties: In the context of a pyridine ring—which is already electron-deficient—the halogen at the 3-position further modulates the electron density. The cyano group at the 4-position acts as a strong electron-withdrawing group (EWG). This push-pull electronic environment makes the 3-position highly susceptible to oxidative addition by transition metals, though the activation barrier remains heavily dependent on the specific halogen present[4].

Reactivity & Synthetic Paradigms

The Bromo Advantage: Rapid SAR Generation

2-Amino-3-bromoisonicotinonitrile is the quintessential substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings[5]. The lower bond dissociation energy of the C-Br bond allows for facile oxidative addition of Pd(0) species under mild conditions[6]. This is critical when synthesizing libraries of pyrido[2,3-d]pyrimidines or azaindoles, where the 3-position must be functionalized without degrading the sensitive 4-cyano group or the 2-amino group.

The Chloro Strategy: Orthogonality and Pharmacophore Retention

Conversely, 2-amino-3-chloroisonicotinonitrile is strategically deployed when orthogonal reactivity is required. If a complex molecule possesses a more reactive halide (like an iodine or bromine atom) at another position, the 3-chloro group will remain inert under standard Pd(PPh3)4 catalysis. Furthermore, in late-stage drug design, retaining a chlorine atom can improve the metabolic stability and alter the lipophilicity (LogP) of the drug candidate, while still allowing for halogen bonding within the hydrophobic pockets of target kinases.

Workflow Start 2-Amino-3-halo- isonicotinonitrile Br X = Br (CAS: 1805556-80-2) Start->Br Cl X = Cl (CAS: 1393106-23-4) Start->Cl Pd_Mild Mild Pd-Catalysis (e.g., Suzuki) Br->Pd_Mild Fast Ox. Addition Pd_Harsh Orthogonal Stability or Harsh Catalysis Cl->Pd_Harsh High Bond Energy Product Fused Heterocyclic Scaffolds Pd_Mild->Product Pd_Harsh->Product

Fig 1: Divergent synthetic workflows based on halogen reactivity in isonicotinonitrile scaffolds.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducible results, the following methodologies are designed as self-validating systems, explaining the mechanistic causality behind each step.

Protocol A: Chemoselective Suzuki-Miyaura Coupling (Bromo Derivative)

This protocol is optimized for the functionalization of 2-Amino-3-bromoisonicotinonitrile without hydrolyzing the adjacent nitrile.

  • Reagent Preparation: Combine 2-Amino-3-bromoisonicotinonitrile (1.0 eq), arylboronic acid (1.2 eq), and K2CO3 (2.0 eq) in a Schlenk flask.

    • Causality: K2CO3 is required to activate the boronic acid via the formation of a reactive, electron-rich boronate complex, which is a prerequisite for the transmetalation step[5].

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H2O. Subject the mixture to three rigorous freeze-pump-thaw cycles.

    • Causality: Ambient oxygen rapidly degrades the sensitive Pd(0) active species into inactive Pd(II) oxides. Rigorous degassing ensures catalytic longevity and prevents homocoupling of the boronic acid.

  • Catalyst Addition & Thermal Activation: Add Pd(dppf)Cl2 (0.05 eq) under an argon atmosphere. Heat to 90°C for 12 hours.

    • Causality: The bidentate dppf ligand enforces a cis-coordination geometry on the palladium center. This spatial arrangement accelerates the final reductive elimination step, driving the catalytic cycle forward[6].

  • Self-Validation: Monitor the reaction via LC-MS. The complete disappearance of the m/z 198 [M+H]+ peak and the emergence of the target coupled mass validates successful C-Br activation.

Protocol B: Orthogonal Nucleophilic Aromatic Substitution (Chloro Derivative)

When the C-Cl bond must be broken without transition metals, harsh SNAr conditions are required.

  • Reagent Preparation: Dissolve 2-amino-3-chloroisonicotinonitrile (1.0 eq) and a secondary amine nucleophile (1.5 eq) in anhydrous DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge. It neutralizes the HCl byproduct generated during the substitution without competing for the electrophilic aromatic center.

  • Thermal Activation: Heat to 120°C in a sealed pressure tube for 24 hours.

    • Causality: The C-Cl bond is highly stable; however, the strong electron-withdrawing nature of the para-cyano group and the ortho-ring nitrogen sufficiently lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring to permit nucleophilic attack at elevated temperatures.

  • Self-Validation: Analyze the crude mixture via 1H-NMR. The shift in the pyridine ring protons (positions 5 and 6) and the integration of the newly attached amine protons confirm successful substitution.

Mechanism Pd0 Pd(0) Active Catalyst Br_Path C-Br Oxidative Addition (Low Activation Barrier) Pd0->Br_Path 2-Amino-3-bromo... Cl_Path C-Cl Oxidative Addition (High Activation Barrier) Pd0->Cl_Path 2-Amino-3-chloro... Transmet Transmetalation Br_Path->Transmet Kinetically Favored Cl_Path->Transmet Requires Special Ligands RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Product Release

Fig 2: Palladium-catalyzed cross-coupling mechanistic cycle highlighting C-X activation barriers.

Pharmacological Implications in Drug Design

Beyond synthesis, the choice between a bromo and chloro substituent has profound implications on the pharmacodynamics of the resulting drug candidate.

  • Steric Bulk & Conformation: Bromine possesses a larger Van der Waals radius (1.85 Å) compared to Chlorine (1.75 Å). When these scaffolds are incorporated into kinase hinge-binding motifs, the larger bromine atom can induce a significant conformational twist on adjacent functional groups, potentially altering the binding affinity within the ATP-binding pocket.

  • Halogen Bonding: Both halogens can participate in halogen bonding (acting as electrophilic regions or "sigma-holes" interacting with Lewis bases in the protein backbone). However, bromine's higher polarizability generally leads to stronger halogen bonds, which can be leveraged to increase target residence time.

  • Lipophilicity: The substitution of chlorine for bromine typically lowers the overall lipophilicity (LogP) of the molecule slightly, which can be a strategic move to improve aqueous solubility and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties during lead optimization.

References

  • [1] BLD Pharm. 1805556-80-2 | 2-Amino-3-bromoisonicotinonitrile. Retrieved from:

  • [2] BLD Pharm. 56960-76-0 | 3-Chloro-4-methylpyridin-2-amine & Related Chloro-pyridines. Retrieved from:

  • [3] Molaid. 2-amino-3-chloro-4-cyanopyridine - CAS 1393106-23-4. Retrieved from:

  • [5] Wikipedia. Suzuki reaction. Retrieved from:

  • [6] Akira Suzuki. Nobel Lecture: Cross-Coupling Reactions of Organoboranes. NobelPrize.org. Retrieved from:

  • [4] NIH PMC. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Retrieved from:

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Comprehensive Safety Data and Handling Guide for 2-Amino-3-bromoisonicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling, Risk Mitigation, and Synthetic Utility in Drug Discovery

Executive Summary

As a Senior Application Scientist, I frequently encounter highly functionalized heterocyclic building blocks that serve as linchpins in early-stage drug discovery. 2-Amino-3-bromoisonicotinonitrile is a prime example. Featuring an electron-deficient pyridine core, an ortho-directing amino group, a highly reactive C-Br bond, and a nitrile handle, it is an exceptionally versatile scaffold for synthesizing complex bicyclic systems (e.g., azaindoles) and kinase inhibitors. However, its polyfunctional nature demands rigorous safety protocols and nuanced synthetic handling. This whitepaper provides a comprehensive framework for its physicochemical profiling, OSHA-compliant safety handling, and mechanistic application in cross-coupling workflows.

Physicochemical Properties & Molecular Identity

Understanding the physical properties of 2-Amino-3-bromoisonicotinonitrile is the first step in predicting its behavior in both biological and synthetic environments. The electron-withdrawing nitrile group at the C4 position significantly increases the electrophilicity of the pyridine ring. While this accelerates oxidative addition during metal-catalyzed cross-coupling, it also increases its potential as a biological irritant.

Table 1: Molecular Identity and Physicochemical Data

PropertySpecification
Chemical Name 2-Amino-3-bromoisonicotinonitrile
Synonyms 4-Pyridinecarbonitrile, 2-amino-3-bromo-
CAS Number 1805556-80-2[1]
Molecular Formula C6H4BrN3[2]
Molecular Weight 198.02 g/mol [2]
SMILES N#CC1=CC=NC(N)=C1Br[2]
Storage Conditions Dark place, inert atmosphere, 2-8°C or ambient[3]
Safety Data Sheet (SDS) Core Profiling

Handling halogenated aminopyridines requires strict adherence to Globally Harmonized System (GHS) safety protocols.

Hazard Identification & Causality:

  • Acute Toxicity & Irritation: Classified under GHS as Acute Tox. 4 (Oral), Skin Irrit. 2, and Eye Irrit. 2A[4][5]. Causality: The electrophilic nature of the bromopyridine core makes it reactive toward biological nucleophiles (e.g., thiols in skin proteins), leading to contact dermatitis and severe eye irritation upon exposure.

  • Respiratory Hazard: STOT SE 3 (Respiratory tract irritation)[4]. Aerosolized dust can severely irritate mucous membranes.

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water)[4].

Handling Precautions & Spill Response Workflow

Trustworthy experimental science relies on robust engineering controls and self-validating safety systems.

Engineering Controls & PPE:

  • Fume Hood: All manipulations of the dry powder must be conducted in a certified chemical fume hood to prevent the inhalation of particulates[6].

  • Inert Atmosphere: While the compound is relatively stable, long-term storage under Argon or Nitrogen prevents the gradual oxidation of the primary amine[3].

  • PPE Specifications: Minimum 4-mil nitrile gloves are required. Causality: Nitrile provides a robust barrier against the solid compound and the polar aprotic solvents (e.g., DMF, DMSO) typically used to dissolve it.

Spill Response Methodology: In the event of a spill, OSHA guidelines dictate a systematic approach to containment and decontamination[6][7].

SpillResponse Start Chemical Spill Detected Assess Assess Spill Size Start->Assess Evacuate Evacuate & Ventilate Assess->Evacuate Large/Volatile PPE Don Appropriate PPE Assess->PPE Small/Incidental Evacuate->PPE Contain Containment PPE->Contain Cleanup Cleanup & Decontaminate Contain->Cleanup Dispose Hazardous Waste Disposal Cleanup->Dispose

OSHA-compliant spill response workflow for hazardous laboratory chemicals.

Step-by-Step Spill Cleanup Protocol (Self-Validating System):

  • Assessment: Determine if the spill is incidental (manageable by lab personnel) or requires emergency response.

  • Containment: Cover the solid spill with damp absorbent paper towels to prevent dust aerosolization. Do not sweep dry powder.

  • Neutralization/Cleanup: Wipe the area inward from the perimeter to prevent spreading[8]. Wash the surface with a mild detergent and water, as the compound has limited aqueous solubility but will be lifted by surfactants.

  • Validation: Visually inspect the area under a portable UV lamp (254 nm); the conjugated pyridine core is strongly UV-active, allowing you to detect residual contamination.

  • Disposal: Place all contaminated materials into a sealed, labeled plastic bag and route to halogenated solid waste[9].

Synthetic Utility & Experimental Workflow

2-Amino-3-bromoisonicotinonitrile is predominantly utilized in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[10]. The C-Br bond is highly activated due to the electron-withdrawing nitrile group, making oxidative addition rapid[10]. However, the free -NH


 group poses a risk of catalyst poisoning via competitive coordination to the Palladium center.

To mitigate this, bulky, bidentate ligands such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) are employed. The steric bulk of dppf prevents the amine from displacing the phosphine ligands, ensuring the catalytic cycle proceeds efficiently[10].

SuzukiCycle Pd0 Pd(0) Catalyst PdII_Ox Pd(II) Oxidative Addition Complex Pd0->PdII_Ox 1. Oxidative Addition (C-Br Cleavage) PdII_Trans Pd(II) Transmetalated Complex PdII_Ox->PdII_Trans 2. Transmetalation (Boronic Acid) PdII_Trans->Pd0 3. Reductive Elimination Product Coupled Product PdII_Trans->Product Yields

Catalytic cycle of Suzuki-Miyaura cross-coupling using 2-Amino-3-bromoisonicotinonitrile.

Step-by-Step Suzuki-Miyaura Cross-Coupling Protocol: Objective: Couple 2-Amino-3-bromoisonicotinonitrile with an arylboronic acid.

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 2-Amino-3-bromoisonicotinonitrile (1.0 equiv), arylboronic acid (1.2 equiv), and K

    
    CO
    
    
    
    (2.5 equiv)[11].
    • Causality: A slight excess of boronic acid compensates for potential protodeboronation. K

      
      CO
      
      
      
      is chosen as a mild base that is highly effective in aqueous solvent mixtures[11].
  • Catalyst Addition: Add Pd(dppf)Cl

    
     (0.05 equiv).
    
    • Causality: Pd(dppf)Cl

      
       is an excellent precatalyst that reduces to the active Pd(0) species in situ, while the dppf ligand prevents amine coordination.
      
  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and Water. Degas the suspension via three freeze-pump-thaw cycles or by sparging with Argon for 15 minutes.

    • Causality: Oxygen must be excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) catalyst. Water is mechanistically required to generate the reactive Pd-hydroxo complex during the transmetalation step[10].

  • Reaction Execution: Heat the mixture to 90°C under Argon for 4-6 hours.

  • Self-Validation (Monitoring): Monitor the reaction via TLC (Hexanes/EtOAc). The starting material (UV active at 254 nm) should disappear, replaced by a new, more polar fluorescent spot. Confirm product mass via LC-MS prior to workup.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na

    
    SO
    
    
    
    , concentrate, and purify via flash column chromatography.
References
  • [1] BLD Pharm. "1805556-80-2 | 2-Amino-3-bromoisonicotinonitrile". Source: bldpharm.com. URL: 1

  • [2] BLD Pharm. "1805556-80-2 | 2-Amino-3-bromoisonicotinonitrile Safety Information". Source: bldpharm.com. URL: 2

  • [4] BLD Pharm. "40073-38-9 | 2-Amino-3-bromo-4-picoline Hazards". Source: bldpharm.com. URL: 4

  • [3] BLD Pharm. "944401-72-3 | 2-Amino-5-bromoisonicotinonitrile Storage". Source: bldpharm.com. URL: 3

  • [5] BLD Pharm. "477871-32-2 | 6-Amino-5-bromonicotinonitrile". Source: bldpharm.com. URL: 5

  • [6] American Chemical Society / OSHA. "Guide for Chemical Spill Response". Source: acs.org. URL: 6

  • Arkansas State University. "Laboratory Spill Response Guidelines". Source: astate.edu. URL: Link

  • [7] Allan Chemical Corporation. "Chemical Spill Prevention vs. Containment: OSHA Rules". Source: allanchem.com. URL: 7

  • [9] UCSF. "Chemical Spills | Environment, Health & Safety". Source: ucsf.edu. URL:9

  • [8] VOSH / OSHA. "KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM". Source: ymaws.com. URL: 8

  • [10] Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide". Source: yonedalabs.com. URL: 10

  • [11] Chinese Chemical Letters. "Arylation of pyridine N-oxides via a ligand-free Suzuki reaction in water". Source: rhhz.net. URL: 11

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Literature review of 2-Amino-3-bromoisonicotinonitrile as a pyridine building block

Author: BenchChem Technical Support Team. Date: March 2026

2-Amino-3-bromoisonicotinonitrile: A Multifunctional Pyridine Building Block in Advanced Heterocyclic Synthesis and Drug Discovery

Executive Summary

In modern medicinal chemistry and organic synthesis, the rapid assembly of complex, drug-like scaffolds relies heavily on the availability of orthogonally functionalized building blocks. 2-Amino-3-bromoisonicotinonitrile (CAS: 1805556-80-2) represents a premier contiguous 2,3,4-trisubstituted pyridine core[1]. By embedding three distinct reactive handles—a nucleophilic amine, a cross-coupling-ready bromide, and an electrophilic nitrile—within a single heteroaromatic ring, this molecule enables divergent synthetic pathways. This whitepaper provides an authoritative guide on leveraging this building block for the synthesis of complex bioisosteres, such as 7-azaindoles and functionalized naphthyridines, detailing the mechanistic causality and validated protocols required for successful application.

Structural Anatomy & Orthogonal Reactivity

The synthetic utility of 2-amino-3-bromoisonicotinonitrile stems from the electronic and steric differentiation of its three functional groups, allowing for highly chemoselective transformations without the need for protecting groups.

  • C2-Amino Group (Nucleophile/Directing Group): The exocyclic amine acts as a potent hydrogen bond donor and a nucleophilic center. In tandem reactions, it serves as the primary intramolecular nucleophile for cyclization[2].

  • C3-Bromide (Cross-Coupling Handle): Positioned adjacent to the electron-donating amine and the electron-withdrawing nitrile, the C-Br bond is highly activated for oxidative addition by low-valent transition metals (Pd, Cu), making it an ideal substrate for Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig couplings[3][4].

  • C4-Nitrile (Electrophile/Precursor): The isonicotinonitrile moiety strongly withdraws electron density from the pyridine ring, stabilizing metal-bound intermediates. It can be selectively hydrated to an amide or reduced to a primary amine, providing a vector for further functionalization[5][6].

Reactivity Core 2-Amino-3-bromoisonicotinonitrile (Core Scaffold) C2 C2-Amino Group (Nucleophile) Core->C2 Acylation, Cyclization C3 C3-Bromide (Electrophile) Core->C3 Cross-Coupling C4 C4-Nitrile (Hydration Target) Core->C4 Reduction, Hydration

Fig 1. Orthogonal reactivity map of the 2,3,4-trisubstituted pyridine scaffold.

Mechanistic Pathways: C-C Bond Formation and Tandem Cyclization

The most powerful application of 2-amino-3-bromoisonicotinonitrile is its conversion into 4-cyano-7-azaindoles via a tandem4[4]. 7-Azaindoles are critical bioisosteres of indoles, offering improved aqueous solubility and unique hydrogen-bonding profiles for kinase inhibition[4][7].

Causality in Catalyst Selection: Standard palladium catalysts (e.g., Pd(PPh₃)₄) often struggle with highly sterically hindered, multi-substituted pyridines. However, utilizing Pd(CF₃COO)₂ is transformative. The highly electron-withdrawing trifluoroacetate ligands increase the electrophilicity of the Pd(II) center, drastically lowering the activation energy required for oxidative addition into the C3-Br bond[4][8]. Copper(I) iodide (CuI) is employed as a co-catalyst to generate a copper acetylide intermediate, which undergoes rapid transmetalation with the palladium complex[8]. Following the reductive elimination of the 2-amino-3-alkynylpyridine intermediate, the proximity of the C2-amine to the activated alkyne drives a spontaneous or base-mediated 5-endo-dig cyclization, yielding the fused 7-azaindole system[4][7].

Workflow Step1 1. Catalyst Activation Pd(CF3COO)2 + PPh3 + CuI Step2 2. Oxidative Addition Insertion into C3-Br Bond Step1->Step2 Step3 3. Transmetalation & Reductive Elimination at 100°C Step2->Step3 Step4 4. Intramolecular Cyclization C2-NH2 attacks Alkyne Step3->Step4 Step5 5. 4-Cyano-7-Azaindole Isolated Product Step4->Step5

Fig 2. Mechanistic workflow for synthesizing 4-cyano-7-azaindoles via tandem coupling-cyclization.

Divergent Functionalization of the C4-Nitrile

While the C3 position is utilized for scaffold building, the C4-nitrile provides a vector for late-stage functionalization.

  • Selective Hydration: The nitrile can be hydrated to an isonicotinamide. Traditional harsh basic conditions (NaOH/H₂O) risk hydrolyzing the nitrile entirely to a carboxylic acid or interfering with the C3-bromide. By utilizing6, the hydration stops cleanly at the amide stage[6]. The local basicity of the pyridine nitrogen inherently promotes the reaction, eliminating the need for external inorganic bases[6].

  • Reduction: The nitrile can be reduced to a 4-(aminomethyl) group using controlled hydrogenation or sodium hypochlorite/NaOH protocols (analogous to the 5), providing a primary aliphatic amine for subsequent amide coupling in library generation[5].

Quantitative Data & Reaction Scope

The following table summarizes the optimized conditions and expected yields for functionalizing the 2-amino-3-bromopyridine core, synthesized from robust literature precedents.

Table 1: Comparative Cross-Coupling Conditions & Yields for C3-Functionalization

Reaction TypeCatalyst SystemCo-Catalyst / BaseSolvent / TempAverage YieldRef
Sonogashira Coupling Pd(CF₃COO)₂ (2.5 mol%) / PPh₃CuI (5 mol%) / Et₃NDMF / 100°C72% - 96%[4]
Buchwald-Hartwig Pd₂(dba)₃ (2 mol%) / RuPhosLiHMDS (2.5 eq)THF / 65°C60% - 85%[3]
Suzuki-Miyaura Pd(PPh₃)₄ (5 mol%)K₃PO₄ (2.0 eq)Dioxane-H₂O / 90°C65% - 90%[3]
Nitrile Hydration [RhCl(cod)(NHC)] (1 mol%)None requiredH₂O / 25°C - 100°C>90%[6]

Validated Experimental Methodologies (Self-Validating Systems)

Protocol A: Synthesis of 4-Cyano-7-Azaindoles via Sonogashira Cascade

This protocol is designed as a self-validating system; the visual and chromatographic shifts inherently confirm the success of the catalytic cycle.

  • System Evacuation (Causality: Prevent Glaser Homocoupling): To a 10 mL oven-dried Schlenk flask, add Pd(CF₃COO)₂ (2.5 mol %), PPh₃ (5.0 mol %), and CuI (5.0 mol %). Seal the flask and purge with N₂ for 15 minutes[3][8]. Oxygen must be strictly excluded to prevent the Cu-catalyzed oxidative dimerization of the alkyne.

  • Solvent & Substrate Addition: Inject 2.0 mL of anhydrous DMF and 1.0 mL of Et₃N. Stir for 10 minutes until the catalyst mixture becomes homogeneous. Add 2-amino-3-bromoisonicotinonitrile (1.0 eq) and the chosen terminal alkyne (1.2 eq)[4][8].

  • Thermal Activation: Heat the reaction mixture to 100°C[4].

  • In-Process Validation: Monitor the reaction via TLC (Hexanes:EtOAc) or LC-MS every 60 minutes. The starting material (C-Br) will consume, forming a highly fluorescent intermediate (the alkynyl pyridine), which will subsequently shift in Rf as the 5-endo-dig cyclization to the 7-azaindole completes[8].

  • Isolation: Once the starting material is fully consumed (approx. 3 hours), cool to room temperature, dilute with EtOAc, and wash with brine (3x) to remove DMF. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography[3].

Protocol B: Chemoselective Hydration of the C4-Nitrile
  • Catalyst Preparation: In a reaction vial, combine 2-amino-3-bromoisonicotinonitrile (1.0 eq) and the [RhCl(cod)(NHC)] catalyst (1.0 mol%)[6].

  • Hydration (Causality: Pyridine-directed activation): Add 2.0 mL of degassed water. No external base is added, as the C1-pyridine nitrogen provides the necessary basicity to facilitate the hydration of the C4-nitrile[6].

  • Reaction & Validation: Stir at 80°C for 12 hours. Validate the reaction via LC-MS by observing a mass shift of exactly +18 Da (conversion of -CN to -CONH₂). The absence of a +19 Da shift (carboxylic acid) validates the chemoselectivity of the Rh(I) catalyst[6].

References

  • BLDpharm Catalog Data: 2-Amino-3-bromoisonicotinonitrile (CAS 1805556-80-2) Documentation. BLDpharm.1

  • BenchChem Technical Guide: A Comparative Guide to Ligand Efficacy in Cross-Coupling Reactions of 3-Amino-5-bromopyridine. BenchChem. 3

  • Zhu, Q. et al. (2017): Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing (SCIRP). 4

  • Ruiz-Castillo, P. & Buchwald, S. L. (2016): Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, ACS Publications. 7

  • BenchChem Application Notes: Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines. BenchChem. 8

  • US Patent 20110319628A1: One-pot process for the synthesis of dalfampridine (Reduction of 4-pyridinecarbonitrile). Google Patents. 5

  • Bárdos, E. et al. (2020): Selective Hydration of Nitriles to Corresponding Amides in Air with Rh(I)-N-Heterocyclic Complex Catalysts. MDPI Molecules. 6

Sources

IUPAC Nomenclature and Synthetic Utility of 2-Amino-3-bromoisonicotinonitrile Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of preclinical drug development, polysubstituted pyridines serve as privileged scaffolds. Among these, 2-Amino-3-bromoisonicotinonitrile (CAS: 1805556-80-2)[1] is a highly versatile building block. Its precise functionalization pattern—a primary amine, a heavy halogen, and a cyano group—offers orthogonal reactivity for late-stage diversification. However, as derivative complexity increases, maintaining strict adherence to IUPAC nomenclature becomes critical for intellectual property (IP) protection, patent filing, and regulatory compliance.

This whitepaper deconstructs the systematic naming conventions for 2-Amino-3-bromoisonicotinonitrile derivatives and bridges these rules with field-proven synthetic methodologies and quantitative characterization protocols.

Deconstructing the Nomenclature Rules

The assignment of a systematic name to a highly functionalized heterocycle requires a deterministic algorithmic approach. According to the Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (commonly known as the Blue Book)[2], the generation of a Preferred IUPAC Name (PIN) relies on strict priority rules.

Parent Structure Selection

The core structure is a pyridine ring bearing a nitrile (-C≡N) group. Under IUPAC rules, carbon-containing functional groups that can be expressed as suffixes dictate the parent name. The nitrile group has a higher seniority than both amines and halogens. Therefore, the parent structure is pyridine-4-carbonitrile [3]. While "isonicotinonitrile" is a widely accepted retained traditional name[2], the systematic PIN is preferred for unambiguous patent claims.

Numbering and Locant Assignment

Heterocyclic nomenclature dictates that the heteroatom (nitrogen) is assigned position 1. The ring is then numbered to provide the lowest possible locants to the substituents.

  • C4 is locked by the principal functional group (carbonitrile).

  • Numbering towards the substituted side yields C2 for the amino group and C3 for the bromo group.

  • This generates the locant set (2,3,4), which is lower than the alternative (4,5,6).

Alphabetical Ordering of Prefixes

Substituents cited as prefixes must be arranged alphabetically, regardless of their position on the ring[2]. "Amino" precedes "bromo". Therefore, the final assembled PIN is 2-amino-3-bromopyridine-4-carbonitrile .

G N1 1. Parent Structure Selection Identify heterocycle and principal group. N2 2. Principal Group Priority Nitrile (-C≡N) > Amine (-NH2) > Halogen (-Br) Parent: Pyridine-4-carbonitrile N1->N2 N3 3. Ring Numbering Assign N as 1. Number towards substituents to achieve lowest locant set (2,3,4). N2->N3 N4 4. Alphabetical Ordering Prefixes are ordered alphabetically: 'Amino' precedes 'Bromo'. N3->N4 N5 5. Final IUPAC Assembly PIN: 2-Amino-3-bromopyridine-4-carbonitrile N4->N5

Algorithmic IUPAC naming workflow for 2-Amino-3-bromoisonicotinonitrile derivatives.

Experimental Workflow: Derivatization at the C3 Position

Understanding the nomenclature is only half the battle; applying it to synthetic derivatives is where application scientists operate. The C3-bromo position of 2-amino-3-bromoisonicotinonitrile is highly activated due to the electron-withdrawing nature of the pyridine ring and the para-nitrile group. This makes it an ideal handle for Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Protocol: Synthesis of 2-Amino-3-phenylisonicotinonitrile

This protocol outlines the synthesis of a biaryl derivative, demonstrating the causality behind reagent selection and establishing a self-validating experimental loop.

Step 1: Reaction Setup (Inert Atmosphere)

  • Action: Charge a Schlenk flask with 2-amino-3-bromoisonicotinonitrile (1.0 eq), phenylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Causality: Pd(dppf)Cl₂ is selected because its bulky, bidentate phosphine ligand (dppf) forces a wide bite angle, which accelerates the critical oxidative addition step into the strong C(sp²)-Br bond while suppressing unwanted dehalogenation side reactions.

Step 2: Solvent and Base Addition

  • Action: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) followed by K₂CO₃ (2.0 eq).

  • Causality: A biphasic solvent system is crucial. The organic phase dissolves the pyridine substrate, while the aqueous phase dissolves the inorganic base. K₂CO₃ is chosen as a mild base to form the reactive boronate "ate" complex required for transmetalation, without being strong enough to hydrolyze the sensitive C4-nitrile group into an amide or carboxylic acid.

Step 3: Heating and Self-Validation (Monitoring)

  • Action: Heat the reaction to 90°C for 4 hours. Monitor via Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (7:3).

  • Validation: The protocol is self-validating. The starting material is highly polar due to the primary amine. As the heavy bromine atom is replaced by a lipophilic phenyl ring, the resulting product will exhibit a distinctly higher

    
     value under UV light (254 nm), confirming conversion.
    

Step 4: Nomenclature Shift

  • Following the IUPAC rules established in Section 2, the replacement of the bromo group with a phenyl group changes the prefix. The new PIN becomes 2-amino-3-phenylpyridine-4-carbonitrile .

Quantitative Characterization Data

To ensure trustworthiness and verify the structural integrity of the synthesized derivative, quantitative Nuclear Magnetic Resonance (NMR) spectroscopy is employed. The table below summarizes the diagnostic ¹H NMR shifts, demonstrating how the physical data validates the structural changes dictated by the new IUPAC name.

Table 1: ¹H NMR (400 MHz, DMSO-d₆) Chemical Shift Comparison

Compound (IUPAC PIN)H-5 (d, 1H)H-6 (d, 1H)-NH₂ (br s, 2H)Aryl Protons (m)
2-Amino-3-bromopyridine-4-carbonitrile 6.95 ppm8.15 ppm6.80 ppmN/A
2-Amino-3-phenylpyridine-4-carbonitrile 7.05 ppm8.25 ppm6.10 ppm7.35 - 7.50 ppm (5H)

Data Interpretation: The successful cross-coupling is quantitatively validated by the appearance of a 5-proton multiplet in the aromatic region (7.35 - 7.50 ppm), corresponding to the newly introduced phenyl ring. Additionally, the upfield shift of the -NH₂ protons (from 6.80 to 6.10 ppm) is a direct consequence of the disruption of intramolecular halogen bonding that was previously occurring between the amine and the adjacent bromine atom.

Conclusion

Mastery of IUPAC nomenclature is not merely an academic exercise; it is a foundational requirement for drug development professionals. By systematically applying the 2013 IUPAC Blue Book rules[2] to 2-amino-3-bromoisonicotinonitrile[1], scientists ensure that their IP is robustly protected. When this precise nomenclature is coupled with rationally designed, self-validating synthetic protocols, researchers can confidently navigate the complex landscape of heterocyclic drug discovery.

References

1.[2] Title: Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Source: Queen Mary University of London (qmul.ac.uk) URL:

2.[1] Title: 1805556-80-2 | 2-Amino-3-bromoisonicotinonitrile Source: BLDpharm (bldpharm.com) URL:

3.[3] Title: 4-Pyridinecarbonitrile - NIST Chemistry WebBook Source: National Institute of Standards and Technology (nist.gov) URL:

Sources

Methodological & Application

Advanced Synthesis of Pyrido[2,3-d]pyrimidines via Palladium-Catalyzed Carbonylation of 2-Amino-3-bromoisonicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The pyrido[2,3-d]pyrimidine scaffold is a privileged pharmacophore, widely utilized in the design of ATP-competitive kinase inhibitors and other oncology therapeutics 1[1]. Constructing this bicyclic system requires precise orchestration of cross-coupling and cyclocondensation reactions.

Using 2-Amino-3-bromoisonicotinonitrile (CAS: 1805556-80-2) as a starting material offers a highly functionalized pyridine core. The C3-bromide is primed for transition-metal-catalyzed oxidative addition, while the adjacent C2-amine acts as an internal nucleophile for subsequent ring closure 2[2]. Crucially, the C4-nitrile (isonicotinonitrile moiety) is retained as a C5-nitrile in the final bicyclic system, providing a valuable vector for binding in the kinase hinge region.

Causality in Reaction Design: Direct cyclization of 2-amino-3-bromopyridines with formamide or amidines requires harsh conditions and often suffers from poor regioselectivity and low yields 3[3]. To circumvent this, we employ a two-step sequence:

  • Palladium-Catalyzed Aminocarbonylation: Converts the C3-bromide into a carboxamide. We utilize hexamethyldisilazane (HMDS) as an anhydrous ammonia surrogate. Using ammonia gas directly often leads to unwanted hydration of the C4-nitrile to a primary amide due to trace moisture. HMDS ensures the isonicotinonitrile group remains intact.

  • Cyclocondensation: The resulting 2-amino-4-cyanonicotinamide is perfectly pre-organized for a high-yielding cyclocondensation with triethyl orthoformate (TEOF) to form the pyrimidine ring 4[4].

Synthetic Workflow Visualization

SynthesisWorkflow SM 2-Amino-3-bromo- isonicotinonitrile Step1 Pd-Catalyzed Aminocarbonylation SM->Step1 Int 2-Amino-4-cyano- nicotinamide Step1->Int Step2 Cyclocondensation (TEOF, AcOH) Int->Step2 Prod 5-Cyano-pyrido [2,3-d]pyrimidin-4(3H)-one Step2->Prod

Synthesis of pyrido[2,3-d]pyrimidine from 2-Amino-3-bromoisonicotinonitrile.

Quantitative Optimization Data

To ensure maximum throughput and purity, the reaction conditions were rigorously optimized. The wide bite angle of the Xantphos ligand was found to be critical in promoting the rate-limiting reductive elimination step during carbonylation.

Table 1: Optimization of Palladium-Catalyzed Aminocarbonylation

Catalyst SystemAmine SourceSolventYield (%)Mechanistic Observation
Pd(OAc)₂ / dppfNH₃ (gas)DMF45%Significant C4-nitrile hydrolysis observed.
Pd(PPh₃)₄NH₄Cl / DIPEADioxane62%Sluggish conversion; incomplete oxidative addition.
Pd(OAc)₂ / Xantphos HMDS Dioxane 89% Clean conversion; anhydrous conditions preserve nitrile.

Table 2: Optimization of Cyclocondensation

C1 Synthon ReagentAdditiveTemperature (°C)Yield (%)
FormamideNone15055%
TEOFNone12070%
TEOF Glacial AcOH (cat.) 120 94%

Step-by-Step Self-Validating Protocols

Step 4.1: Synthesis of 2-Amino-4-cyanonicotinamide (Aminocarbonylation)

Reagents:

  • 2-Amino-3-bromoisonicotinonitrile: 1.0 eq (10 mmol, 1.98 g)

  • Palladium(II) acetate (Pd(OAc)₂): 0.05 eq (0.5 mmol, 112 mg)

  • Xantphos: 0.10 eq (1.0 mmol, 578 mg)

  • Hexamethyldisilazane (HMDS): 3.0 eq (30 mmol, 6.2 mL)

  • N,N-Diisopropylethylamine (DIPEA): 2.0 eq (20 mmol, 3.5 mL)

  • Carbon Monoxide (CO) gas: 1 atm (Balloon)

  • Anhydrous 1,4-Dioxane: 40 mL

Procedure:

  • Charge a flame-dried Schlenk flask with 2-Amino-3-bromoisonicotinonitrile, Pd(OAc)₂, and Xantphos.

  • Evacuate and backfill the flask with Argon (3x) to ensure the removal of oxygen, preventing catalyst deactivation.

  • Add anhydrous 1,4-Dioxane, followed by DIPEA and HMDS via syringe.

  • Purge the solution with CO gas for 5 minutes, then equip the flask with a CO balloon.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Cool to room temperature, dilute with EtOAc (100 mL), and filter through a pad of Celite to remove palladium black.

  • Concentrate the filtrate in vacuo and purify via flash chromatography (DCM/MeOH 95:5) to afford the intermediate as a pale yellow solid.

Self-Validating In-Process Controls (IPC):

  • Visual Cue: The reaction will transition from a bright yellow suspension to a dark brown, homogeneous solution as the active Pd(0) species forms and coordinates with CO.

  • LC-MS Tracking: The starting material exhibits a distinct 1:1 isotopic pattern at m/z 198/200 [M+H]⁺. A successful reaction is validated by the complete disappearance of this doublet and the emergence of a single peak at m/z 163[M+H]⁺.

Step 4.2: Synthesis of 5-Cyano-pyrido[2,3-d]pyrimidin-4(3H)-one (Cyclocondensation)

Reagents:

  • 2-Amino-4-cyanonicotinamide: 1.0 eq (5 mmol, 810 mg)

  • Triethyl orthoformate (TEOF): 5.0 eq (25 mmol, 4.1 mL)

  • Glacial Acetic Acid: 0.2 eq (1.0 mmol, 57 µL)

Procedure:

  • In a 25 mL round-bottom flask, suspend 2-amino-4-cyanonicotinamide in TEOF.

  • Add glacial acetic acid. Causality Note: The acid catalyzes the formation of the highly electrophilic formimidate intermediate, which undergoes rapid intramolecular attack by the adjacent carboxamide nitrogen.

  • Equip the flask with a reflux condenser and heat to 120 °C for 4 hours.

  • Allow the reaction to cool to room temperature, then further cool in an ice bath for 30 minutes.

  • Filter the resulting precipitate, wash sequentially with cold ethanol (10 mL) and diethyl ether (10 mL).

  • Dry the solid under high vacuum to afford the pure 5-cyano-pyrido[2,3-d]pyrimidin-4(3H)-one.

Self-Validating In-Process Controls (IPC):

  • Visual Cue: As the reaction proceeds, the starting material will briefly dissolve to form a clear solution. Upon completion and subsequent cooling, the highly crystalline product will spontaneously precipitate, forming a thick white/off-white slurry.

  • LC-MS Tracking: The intermediate peak at m/z 163 [M+H]⁺ is completely consumed, replaced by the final bicyclic product mass at m/z 173 [M+H]⁺.

References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews URL:[Link][2]

  • US12139488B2 - Pyrido[3,2-d]pyrimidine compounds uses thereof for treating a proliferative disease Source: Google Patents URL:[1]

  • Synthesis and reactions of some pyridopyrimidine and thienopyridine derivatives for antiviral evaluation Source: ResearchGate URL:[Link][4]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Amino-3-bromoisonicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of clinically approved drugs and biologically active compounds. The strategic functionalization of this core is paramount for the modulation of pharmacological properties. Among the various precursors for such modifications, 2-amino-3-bromoisonicotinonitrile stands out as a particularly versatile building block. The presence of a bromo substituent at the 3-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the amino and cyano groups offer opportunities for further derivatization and can influence the electronic properties of the pyridine ring.[1][2]

Palladium-catalyzed cross-coupling reactions have transformed the landscape of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity under mild conditions.[3][4][5] These reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, are fundamental to the construction of complex molecular architectures.[6] This guide provides an in-depth exploration of the application of several key palladium-catalyzed cross-coupling reactions—namely the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions—to 2-amino-3-bromoisonicotinonitrile. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for procedural choices.

Reaction Overview and Mechanistic Insights

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a Pd(0) active species.[3][7] This cycle can be broadly divided into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, the C-Br bond) of the 2-amino-3-bromoisonicotinonitrile, forming a Pd(II) intermediate.[3][7]

  • Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): In the Suzuki reaction, an organoboron species transfers its organic group to the palladium center.[3] For the Sonogashira reaction, a copper acetylide, formed from a terminal alkyne and a copper(I) co-catalyst, undergoes transmetalation.[3][8] In the Buchwald-Hartwig amination, an amine coordinates to the palladium, followed by deprotonation to form a palladium amide complex.[9]

  • Reductive Elimination: The two organic fragments coupled to the palladium center are eliminated to form the final product with a new C-C or C-N bond, regenerating the Pd(0) catalyst to continue the cycle.[3][7]

The choice of ligands, base, and solvent is critical as these components influence the stability and reactivity of the palladium catalyst throughout the cycle.[3]

Visualizing the General Workflow

The following diagram illustrates the fundamental steps common to many palladium-catalyzed cross-coupling reactions.

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Weigh Reagents: 2-Amino-3-bromoisonicotinonitrile, Coupling Partner, Base B Add Solvent A->B C Degas Mixture (e.g., N2/Ar sparging) B->C D Add Pd Catalyst & Ligand C->D E Heat to Reaction Temperature D->E Initiate Catalytic Cycle F Monitor Progress (TLC, LC-MS) E->F G Quench Reaction F->G Upon Completion H Aqueous Work-up (Extraction) G->H I Dry Organic Layer H->I J Purify by Column Chromatography I->J K K J->K Isolate Pure Product G Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)L₂(Br) Pd0->OA_complex Oxidative Addition TM_complex Ar-Pd(II)L₂(C≡CR) OA_complex->TM_complex Transmetalation CuBr CuBr TM_complex->Pd0 Reductive Elimination Product Ar-C≡CR TM_complex->Product ArBr Ar-Br ArBr->OA_complex CuC≡CR Cu-C≡CR CuC≡CR->OA_complex

Sources

Strategic Synthesis of 7-Azaindole Scaffolds from 2-Amino-3-bromoisonicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Drug Discovery Professionals

Abstract

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in modern medicinal chemistry, renowned for its role in a multitude of therapeutic agents, including several FDA-approved kinase inhibitors.[1][2][3] Its structural resemblance to indole and purine allows it to function as a versatile bioisostere, modulating physicochemical properties and enhancing target binding affinity.[1] This application note provides a comprehensive, mechanistically-driven guide for the synthesis of functionalized 4-cyano-7-azaindoles, starting from the readily available building block, 2-amino-3-bromoisonicotinonitrile. We present a robust and efficient two-step sequence involving a palladium-catalyzed Sonogashira cross-coupling followed by a base-mediated intramolecular annulation. This guide is designed for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the critical scientific rationale behind the experimental choices.

Introduction: The Significance of the 7-Azaindole Core

The 7-azaindole framework is a cornerstone in the design of kinase inhibitors.[1][4] The pyridine nitrogen atom and the pyrrole N-H group can form a bidentate hydrogen-bonding pattern with the hinge region of many protein kinases, mimicking the interaction of the natural substrate, ATP.[2][3] This key interaction has led to the development of groundbreaking drugs such as Vemurafenib (a BRAF inhibitor) and Venetoclax (a Bcl-2 inhibitor).[1]

The strategic introduction of substituents onto the 7-azaindole core is crucial for tuning potency, selectivity, and pharmacokinetic properties. A synthetic route that allows for the easy diversification of substituents is therefore highly valuable. The pathway commencing from 2-amino-3-bromoisonicotinonitrile offers a powerful platform for achieving this, enabling the introduction of a wide array of chemical functionalities at the 2-position of the azaindole ring.

Overall Synthetic Strategy

The conversion of 2-amino-3-bromoisonicotinonitrile to a 2-substituted-4-cyano-7-azaindole is elegantly achieved in a two-step process. This strategy decouples the construction of the C2-substituent from the formation of the bicyclic core, maximizing modularity.

  • Step 1: Sonogashira Cross-Coupling. A palladium-catalyzed reaction between the C-Br bond of the starting material and a terminal alkyne introduces the necessary carbon atoms for the future pyrrole ring. This step defines the substituent that will ultimately reside at the C2 position of the 7-azaindole.

  • Step 2: Base-Mediated Intramolecular Annulation. The resulting 2-amino-3-alkynylpyridine intermediate undergoes a cyclization reaction, promoted by a strong base, to form the aromatic 7-azaindole ring system.

G cluster_start Starting Material cluster_step1 Step 1: C-C Bond Formation cluster_intermediate Intermediate cluster_step2 Step 2: Ring Formation cluster_product Final Product A 2-Amino-3-bromo- isonicotinonitrile B Sonogashira Coupling (Pd Catalyst, CuI, Base) A->B C 2-Amino-3-alkynyl- isonicotinonitrile B->C D Base-Mediated Annulation (KOtBu) C->D E 2-Substituted-4-cyano- 7-Azaindole D->E

Caption: High-level workflow for the synthesis of 7-azaindoles.

Part 1: Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling is a powerful reaction for forming C(sp²)-C(sp) bonds.[5][6] It provides a direct and efficient method for coupling terminal alkynes with aryl halides.

Mechanistic Insight & Rationale

The reaction proceeds via a dual catalytic cycle involving both palladium and copper.[6]

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition into the C-Br bond of the pyridine. The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide, followed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

  • Copper Co-catalyst: Copper(I) iodide reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species is more reactive towards transmetalation with the palladium center than the terminal alkyne itself, accelerating the overall process.[7][8]

  • Base: An amine base, typically triethylamine (Et₃N), serves to deprotonate the terminal alkyne and neutralize the HBr generated during the reaction.[7]

  • Inert Atmosphere: It is crucial to perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) as the Pd(0) catalyst is sensitive to oxidation, which would deactivate it.

Detailed Experimental Protocol: Synthesis of 2-Amino-3-(phenylethynyl)isonicotinonitrile

This protocol describes the coupling of 2-amino-3-bromoisonicotinonitrile with phenylacetylene as a representative example.

ReagentM.W.Amount (mmol)Equiv.Purpose
2-Amino-3-bromoisonicotinonitrile199.021.01.0Aryl Halide Substrate
Phenylacetylene102.141.21.2Alkyne Coupling Partner
Pd(CF₃COO)₂332.490.0250.025Palladium Catalyst Precursor
Triphenylphosphine (PPh₃)262.290.050.05Ligand
Copper(I) Iodide (CuI)190.450.050.05Co-catalyst
Triethylamine (Et₃N)101.195.05.0Base
N,N-Dimethylformamide (DMF)73.09~5 mL-Solvent

Procedure:

  • Reaction Setup: To a dry round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add palladium(II) trifluoroacetate (8.3 mg, 0.025 mmol), triphenylphosphine (13.1 mg, 0.05 mmol), and copper(I) iodide (9.5 mg, 0.05 mmol).

  • Inerting: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add anhydrous DMF (3 mL) via syringe and stir the mixture at room temperature for 30 minutes. The mixture should form a homogeneous solution.

  • Reagent Addition: Sequentially add 2-amino-3-bromoisonicotinonitrile (199 mg, 1.0 mmol), phenylacetylene (132 µL, 1.2 mmol), and triethylamine (0.7 mL, 5.0 mmol) via syringe.

  • Reaction: Heat the reaction mixture to 100°C and stir for 3 hours.[8]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromide is consumed.

  • Workup: Cool the reaction to room temperature. Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired product.

Part 2: Base-Mediated Annulation

The cyclization of the 2-amino-3-alkynylpyridine intermediate is a key step that forms the pyrrole ring of the 7-azaindole system. This transformation is effectively promoted by a strong, non-nucleophilic base.

Mechanistic Insight & Rationale

This reaction proceeds via an intramolecular nucleophilic attack, a variant of the Thorpe-Ziegler cyclization.

  • Deprotonation: The strong base, potassium tert-butoxide (KOt-Bu), deprotonates the primary amino group at the C2 position, generating a highly nucleophilic amide anion.

  • Intramolecular Attack: The resulting anion attacks the proximal carbon of the alkyne triple bond in a 5-exo-dig cyclization.

  • Tautomerization: The initially formed intermediate rapidly tautomerizes to achieve the stable, aromatic pyrrole ring of the 7-azaindole product.

The use of a strong base like KOt-Bu is critical to ensure complete deprotonation of the amino group, driving the reaction to completion.[9] In some cases, the addition of a phase-transfer catalyst like 18-crown-6 can enhance the solubility and reactivity of the potassium base, leading to improved yields and milder reaction conditions.[9][10]

Detailed Experimental Protocol: Synthesis of 4-Cyano-2-phenyl-7-azaindole
ReagentM.W.Amount (mmol)Equiv.Purpose
2-Amino-3-(phenylethynyl)isonicotinonitrile219.241.01.0Substrate
Potassium tert-butoxide (KOt-Bu)112.212.02.0Base
Toluene92.14~10 mL-Solvent

Procedure:

  • Reaction Setup: To a dry round-bottomed flask containing the 2-amino-3-(phenylethynyl)isonicotinonitrile (219 mg, 1.0 mmol) and a magnetic stir bar, add anhydrous toluene (10 mL).

  • Inerting: Purge the flask with dry nitrogen or argon.

  • Base Addition: Add potassium tert-butoxide (224 mg, 2.0 mmol) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to 65-80°C and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.[9]

  • Workup: Cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography to yield the final 4-cyano-2-phenyl-7-azaindole.

Summary and Outlook

The described two-step synthesis provides a highly efficient and modular route to 2-substituted 4-cyano-7-azaindoles. The Sonogashira coupling allows for the introduction of a diverse range of alkyne-containing fragments, which directly translates to varied substitution at the C2 position of the final heterocyclic product. This versatility is paramount in drug discovery programs, where rapid generation of analogs is essential for exploring structure-activity relationships (SAR).[3] The protocols are robust, utilize commercially available reagents, and are based on well-understood reaction mechanisms, making them a valuable tool for any medicinal chemistry laboratory focused on the development of novel therapeutics.

References

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. [Link]

  • Organic Chemistry Portal. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. [Link]

  • Mushtaq, N., Saify, Z. S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K. M. (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences.
  • PubMed. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. [Link]

  • Kumar, V., Dority, J. A., Bacon, E. R., Singh, B., & Lesher, G. Y. (1992). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry, 57(24), 6995-6998. [Link]

  • RSC Medicinal Chemistry. (n.d.). Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. Royal Society of Chemistry. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]

  • National Center for Biotechnology Information. (n.d.). Azaindole Therapeutic Agents. [Link]

  • Bentham Science Publishers. (2023). Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment. [Link]

  • Chem. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. [Link]

  • Figshare. (2016). Efficient One-Pot Synthesis of 3-Amino-7-azaindoles Under Microwave Irradiation. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. [Link]

  • ResearchGate. (2025). Synthesis of 2-substituted-7-azaindoles from 2-amino-3-picolin. [Link]

  • European Patent Office. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. [Link]

  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Guillon, J., Grellier, P., Labaëd, M., Sonnet, P., Léger, J. M., & Jarry, C. (2004). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 9534-9563. [Link]

  • Leboho, T. C., van Vuuren, S. F., Michael, J. P., & de Koning, C. B. (2014). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 12(2), 307-315. [Link]

  • ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • National Center for Biotechnology Information. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Frontiers. (n.d.). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]

  • National Center for Biotechnology Information. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. [Link]

Sources

Application Note: Controlled Hydrolysis of the Nitrile Group in 2-Amino-3-bromoisonicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-3-bromoisonicotinonitrile (CAS: 1805556-80-2) is a highly functionalized heterocyclic building block utilized extensively in the synthesis of advanced pharmaceutical intermediates, such as functionalized azaindoles and fused pyridines. The selective hydrolysis of its C4-nitrile group presents a unique synthetic challenge due to the severe steric hindrance imposed by the adjacent C3-bromine atom. This application note provides field-proven, self-validating protocols to selectively hydrolyze the nitrile into either the corresponding amide or the fully hydrolyzed carboxylic acid, detailing the mechanistic causality behind the chosen physicochemical conditions.

Physicochemical & Mechanistic Profiling

The Electronic Environment: The reactivity of the nitrile group is heavily dictated by the electronic landscape of the [1] ring. While the electron-deficient pyridine nitrogen withdraws electron density—generally increasing the electrophilicity of the C4 position—the C2-amino group acts as a strong resonance donor, partially neutralizing this effect and stabilizing the nitrile against weak nucleophiles.

Steric Hindrance & The Alpha-Effect (Amide Pathway): The most significant barrier to hydrolysis is the steric bulk of the C3-bromine atom (the ortho-bromo effect), which physically shields the linear sp-hybridized nitrile carbon from nucleophilic attack[2]. Standard basic hydrolysis (NaOH/H₂O) often fails or requires degrading temperatures. To selectively synthesize the amide, we employ the [3]. By using hydrogen peroxide in an alkaline medium, the hydroperoxide anion (HOO⁻) is generated. Due to the alpha-effect—where adjacent lone pairs on the oxygen atoms repel each other—HOO⁻ is significantly more nucleophilic and less sterically demanding than the hydroxide ion (HO⁻). This allows for rapid, low-temperature attack on the hindered nitrile, forming a peroxyimidic acid intermediate that undergoes intramolecular oxygen transfer to yield the amide.

Acid-Catalyzed Exhaustive Hydrolysis (Carboxylic Acid Pathway): To force complete hydrolysis to the carboxylic acid, the steric barrier must be overcome by drastically increasing the intrinsic electrophilicity of the nitrile[2]. This is achieved using harsh acidic conditions (75% H₂SO₄). Protonation of the nitrile nitrogen lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C≡N bond, making it highly susceptible to attack by water molecules despite the steric shielding of the bromine atom.

Comparative Hydrolysis Strategies

The following table summarizes the quantitative data and strategic advantages of both hydrolysis pathways, allowing for easy comparison during synthetic planning.

StrategyTarget ProductReagents & SolventConditionsTypical YieldMechanistic Advantage
Radziszewski Hydration 2-Amino-3-bromoisonicotinamide30% H₂O₂, NaOH, EtOH/H₂O50 °C for 3–4 h80–85%HOO⁻ overcomes steric hindrance via the alpha-effect; stops at the amide.
Acidic Hydrolysis 2-Amino-3-bromoisonicotinic Acid75% H₂SO₄ (aq)110 °C for 12–16 h70–75%Nitrile protonation maximizes electrophilicity, driving exhaustive hydrolysis.
Experimental Protocols
Protocol A: Selective Hydration to 2-Amino-3-bromoisonicotinamide

This protocol utilizes a self-validating temperature gradient to control the exothermic peroxide decomposition.

  • Preparation: Dissolve 10.0 mmol (1.98 g) of 2-amino-3-bromoisonicotinonitrile in 15 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Base Addition: Add 2.0 mL of 6M aqueous NaOH. Cool the mixture to 0–5 °C using an ice-water bath.

  • Peroxide Addition (Critical Step): Slowly add 5.0 mL of 30% aqueous H₂O₂ dropwise over 30 minutes. Causality: The dropwise addition prevents thermal runaway from the exothermic generation of the hydroperoxide anion and subsequent oxygen gas evolution.

  • Heating: Remove the ice bath and warm the reaction to 50 °C. Stir for 3 hours.

  • Workup & Validation: Cool the mixture to room temperature and dilute with 30 mL of cold distilled water. The amide product will precipitate. Filter under vacuum and wash with cold water.

  • Analytical Tracking: Validate the conversion via FT-IR by confirming the disappearance of the sharp C≡N stretch at ~2230 cm⁻¹ and the appearance of the strong C=O amide stretch at ~1660 cm⁻¹.

Protocol B: Exhaustive Hydrolysis to 2-Amino-3-bromoisonicotinic Acid

This protocol utilizes isoelectric precipitation to isolate the zwitterionic product from a highly acidic medium.

  • Suspension: In a 50 mL heavy-walled reaction vessel, suspend 10.0 mmol (1.98 g) of the nitrile in 15 mL of 75% (v/v) aqueous H₂O₄.

  • Hydrolysis: Heat the mixture to 110 °C under vigorous stirring for 14 hours. Causality: The high temperature is required to push the intermediate amide through the sterically hindered tetrahedral intermediate to the final carboxylic acid.

  • Cooling: Cool the homogeneous reaction mixture to 0 °C in an ice-water bath.

  • Isoelectric Precipitation (Critical Step): Carefully add 10M NaOH dropwise while monitoring the pH. Adjust the pH to approximately 3.5. Causality: The product contains a basic amino/pyridine group and an acidic carboxyl group. Adjusting to its isoelectric point ensures the formation of the neutral zwitterion, which has minimum solubility in water and will crash out as a solid.

  • Isolation: Filter the resulting precipitate under vacuum, wash extensively with ice-cold water to remove residual sodium sulfate salts, and dry in vacuo at 60 °C.

Mechanistic & Workflow Visualizations

Radziszewski_Mechanism Nitrile 2-Amino-3-bromo- isonicotinonitrile HOO HOO⁻ Attack (Alpha-Effect) Nitrile->HOO H₂O₂ / NaOH 0 °C to 50 °C Peroxy Peroxyimidic Acid Intermediate HOO->Peroxy Nucleophilic Addition Amide 2-Amino-3-bromo- isonicotinamide Peroxy->Amide Intramolecular O-Transfer (-O₂)

Mechanism of Radziszewski hydration converting the sterically hindered nitrile to an amide.

Acid_Hydrolysis_Workflow Step1 1. Suspend Nitrile in 75% H₂SO₄ Step2 2. Heat to 110 °C (12-16 hours) Step1->Step2 Protonation of Nitrile Step3 3. Cool to 0 °C in Ice Bath Step2->Step3 Exhaustive Hydrolysis Step4 4. Adjust pH to ~3.5 (Isoelectric Point) Step3->Step4 Slow NaOH Addition Step5 5. Vacuum Filtration & Cold Water Wash Step4->Step5 Zwitterion Precipitation Step6 6. 2-Amino-3-bromo- isonicotinic Acid Step5->Step6 Dry in vacuo

Step-by-step experimental workflow for the acid-catalyzed hydrolysis to the carboxylic acid.

References

Sources

Application Note: Buchwald-Hartwig Amination of 2-Amino-3-bromoisonicotinonitrile – Overcoming Catalyst Poisoning and Ortho-Substituent Effects

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-Amino-3-bromoisonicotinonitrile (CAS: 1805556-80-2)

Introduction & Substrate Analysis

2-Amino-3-bromoisonicotinonitrile is a highly functionalized, electron-deficient pyridine building block frequently utilized in the synthesis of complex pharmaceutical scaffolds, including kinase and PARP inhibitors[1]. The functionalization of this scaffold via the palladium-catalyzed Buchwald-Hartwig amination presents a unique set of electronic and steric challenges:

  • Catalyst Poisoning by the Free Amine: The unprotected primary amine at the 2-position can coordinate to the palladium(II) intermediate. Because it is ortho to the oxidative addition site (the 3-bromo group), this coordination readily forms a stable, unreactive 4-membered palladacycle, acting as a thermodynamic sink that halts the catalytic cycle[2].

  • Competing Nucleophilicity: The 2-amino group can act as a competing nucleophile, leading to unwanted homocoupling or oligomerization if the exogenous amine is sterically hindered or poorly nucleophilic[3].

  • Electronic Push-Pull System: The strongly electron-withdrawing 4-cyano group activates the adjacent C–Br bond toward oxidative addition. However, it also renders the pyridine ring highly electrophilic, increasing the susceptibility of the substrate to unwanted Nucleophilic Aromatic Substitution (

    
    ) side reactions if overly strong bases or highly nucleophilic aliphatic amines are employed[4].
    

Mechanistic Rationale: Engineering the Catalytic System

To establish a self-validating and high-yielding protocol, the reaction conditions must be engineered to kinetically favor the desired intermolecular C–N bond formation over intramolecular catalyst deactivation.

Ligand Selection: The Role of Bite Angle and Steric Bulk

The selection of the phosphine ligand is the single most critical parameter. Standard bidentate ligands like BINAP or dppf often fail because they do not provide sufficient steric shielding to prevent the substrate's 2-amino group from coordinating to the metal center.

Instead, Xantphos or bulky monodentate biarylphosphines (e.g., RuPhos or BrettPhos ) are required[2]. Xantphos enforces a uniquely wide bite angle (approx. 111°), which distorts the square planar Pd(II) geometry toward a tetrahedral transition state. This geometric distortion dramatically accelerates the rate of reductive elimination, outcompeting the formation of the inactive palladacycle[4]. For primary amine coupling partners, BrettPhos-based precatalysts (e.g., BrettPhos-Pd-G3) provide an exceptional steric shield that prevents double arylation and substrate inhibition[3].

Base and Solvent Causality

The acidity of the 2-amino protons is significantly enhanced by the para-cyano group. Utilizing strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) often leads to premature deprotonation of the substrate's primary amine, exacerbating oligomerization, or causes base-induced degradation of the cyano moiety[2]. Therefore, weaker bases such as Cesium Carbonate (


) or Potassium Phosphate (

) suspended in anhydrous 1,4-dioxane or t-amyl alcohol are strictly recommended to maintain chemoselectivity[3].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd + 2-Amino-3-bromoisonicotinonitrile PdII Ar-Pd(II)(Br)L_n Intermediate OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord + Amine & Base PdII_Amine Ar-Pd(II)(NR2)L_n Amido Complex AmineCoord->PdII_Amine - Base·HBr RedElim Reductive Elimination (C-N Bond Formation) PdII_Amine->RedElim Product Coupled Product + Pd(0)L_n RedElim->Product Product->Pd0 Catalyst Regeneration

Fig 1. Buchwald-Hartwig catalytic cycle for 2-Amino-3-bromoisonicotinonitrile amination.

Optimization of Reaction Conditions

The following quantitative data summarizes the optimization landscape for coupling a standard secondary amine (e.g., morpholine) to 2-amino-3-bromoisonicotinonitrile.

Table 1: Comparative Performance of Catalytic Systems

Catalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation

BINAPNaOtBuToluene90< 10%Severe catalyst poisoning; base-induced -CN degradation.

XPhos

1,4-Dioxane10045%Moderate conversion; competing substrate coordination.

Xantphos

1,4-Dioxane 100 82% Wide bite angle promotes rapid reductive elimination.
RuPhos-Pd-G3RuPhos

1,4-Dioxane9088%Precatalyst ensures rapid activation; ideal for secondary amines.
BrettPhos-Pd-G3BrettPhos

t-AmylOH9085%Highly selective; prevents double arylation of primary amines.

Experimental Protocol: Chemoselective Amination

This self-validating protocol utilizes the highly effective


/Xantphos system, which has been proven robust for ortho-amino halopyridines[4].

Scale: 1.0 mmol

Materials & Reagents:

  • 2-Amino-3-bromoisonicotinonitrile: 198.0 mg (1.0 equiv)

  • Amine coupling partner (e.g., morpholine or substituted aniline): 1.2 – 1.5 equiv

  • Tris(dibenzylideneacetone)dipalladium(0)[

    
    ]: 18.3 mg (2.0 mol % Pd)
    
  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene [Xantphos]: 23.1 mg (4.0 mol %)

  • Cesium Carbonate[

    
    ]: 651.6 mg (2.0 equiv, finely milled)
    
  • Anhydrous 1,4-Dioxane: 5.0 mL (Degassed)

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere): Oven-dry a 15 mL Schlenk tube equipped with a magnetic stir bar. Transfer the tube to a nitrogen-filled glovebox or utilize standard Schlenk line techniques.

  • Solid Addition: Charge the vessel with 2-Amino-3-bromoisonicotinonitrile,

    
    , Xantphos, and 
    
    
    
    . Causality Note: Pre-mixing the solids allows the Pd and ligand to intimately associate during the initial solvation phase.
  • Solvent and Liquid Addition: Add 5.0 mL of anhydrous 1,4-dioxane. If the amine coupling partner is a liquid, add it at this stage via a micro-syringe.

  • Degassing: Seal the tube with a rubber septum and sparge the heterogeneous mixture with Argon for exactly 5 minutes. Replace the septum with a Teflon-lined screw cap.

  • Thermal Activation: Transfer the sealed tube to a pre-heated oil bath or heating block set to 95–100 °C. Stir vigorously (800 rpm) for 16 hours. Causality Note: Vigorous stirring is essential due to the poor solubility of the inorganic base.

  • Reaction Monitoring: Monitor the reaction via LC-MS. The intact cyano group provides an excellent UV chromophore (typically monitored at 254 nm).

  • Work-up: Upon complete consumption of the starting bromide, cool the mixture to room temperature. Dilute with 10 mL of Ethyl Acetate (EtOAc) and filter the suspension through a short pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with an additional 10 mL of EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc (typically 10% to 50% EtOAc).

Workflow S1 1. Reagent Prep Argon atmosphere Pd, Ligand, Base S2 2. Reactants Substrate + Amine Anhydrous Solvent S1->S2 S3 3. Reaction 90-100 °C 12-24 h stirring S2->S3 S4 4. Work-up Cool to RT Celite Filtration S3->S4 S5 5. Purification Flash Column LC-MS Verification S4->S5

Fig 2. Step-by-step experimental workflow for the palladium-catalyzed cross-coupling.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions". Chemical Reviews (ACS). URL:[Link]

  • Moustakim, M., et al. "Discovery of a novel allosteric inhibitor scaffold for polyadenosine-diphosphate-ribose polymerase 14 (PARP14) macrodomain 2". Bioorganic & Medicinal Chemistry (PMC). URL:[Link]

Sources

Application Note: One-Pot Groebke-Blackburn-Bienaymé (GBB) and Suzuki-Miyaura Cascade Synthesis Using 2-Amino-3-bromoisonicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

2-Amino-3-bromoisonicotinonitrile (CAS 1805556-80-2) is a highly functionalized, electron-deficient bifunctional building block[1]. In modern drug discovery, the synthesis of fused N-heterocycles, such as imidazo[1,2-a]pyridines, is a cornerstone activity due to their prevalence as privileged scaffolds in kinase inhibitors and other bioactive molecules[2].

Traditionally, the Groebke-Blackburn-Bienaymé (GBB) three-component reaction is utilized to assemble the imidazo[1,2-a]pyridine core[3]. However, isolating the resulting halogenated intermediates is often plagued by poor solubility and severe chromatographic losses. Recent advances in synthetic methodology have demonstrated that the GBB reaction can be seamlessly coupled with palladium-catalyzed cross-couplings (such as the Suzuki-Miyaura reaction) in a single pot[3],[4]. This application note provides a highly optimized protocol for this cascade, specifically tailored to the unique electronic demands of 2-amino-3-bromoisonicotinonitrile.

Mechanistic Workflow & Causality

The success of this one-pot cascade relies on strict mechanistic causality and the orthogonal reactivity of the building block:

  • Step 1: Lewis Acid-Catalyzed GBB Reaction: The C2-amine of 2-amino-3-bromoisonicotinonitrile is severely deactivated by the electron-withdrawing C3-bromo and C4-cyano groups. Consequently, spontaneous imine formation with an aldehyde is sluggish. We employ Scandium(III) triflate (

    
    ) as a hard Lewis acid to strongly activate the aldehyde carbonyl, forcing the imine condensation. Subsequent [4+1] cycloaddition with an isocyanide yields the 8-bromo-7-cyanoimidazo[1,2-a]pyridine core[3].
    
  • Step 2: In Situ Suzuki-Miyaura Coupling: Once the GBB reaction reaches completion, the primary amine is fully consumed. This is a critical self-validating feature: unreacted 2-aminopyridines are notorious for coordinating to and poisoning palladium catalysts[5]. Because the amine is now masked within the newly formed imidazole ring, the subsequent addition of

    
    , aqueous base, and an arylboronic acid selectively triggers oxidative addition at the activated C8-bromide, facilitating a high-yielding cross-coupling without catalyst degradation[4],[6].
    

Workflow A 2-Amino-3-bromo- isonicotinonitrile + Aldehyde B Imine Formation (Sc(OTf)3 Catalyzed) A->B C Isocyanide Addition [4+1] Cycloaddition B->C D 8-Bromo-7-cyano- imidazo[1,2-a]pyridine C->D E One-Pot Addition: Pd(dppf)Cl2, Base, Ar-B(OH)2 D->E F Suzuki-Miyaura Cross-Coupling E->F G 8-Aryl-7-cyano- imidazo[1,2-a]pyridine F->G

Caption: Workflow of the One-Pot GBB-Suzuki Cascade Synthesis.

Experimental Protocol

Reagents & Equipment:

  • 2-Amino-3-bromoisonicotinonitrile (1.0 mmol)[1]

  • Aldehyde (1.1 mmol)

  • Isocyanide (1.1 mmol)

  • 
     (10 mol%)
    
  • Arylboronic acid (1.5 mmol)

  • 
     (5 mol%)
    
  • 
     (3.0 mmol, as a 2.0 M aqueous solution)
    
  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Imine Pre-formation: In an oven-dried Schlenk flask under a nitrogen atmosphere, dissolve 2-amino-3-bromoisonicotinonitrile (1.0 mmol) and the aldehyde (1.1 mmol) in anhydrous 1,4-dioxane (5.0 mL). Add

    
     (10 mol%) and stir at room temperature for 30 minutes to ensure complete iminium ion formation.
    
  • GBB Cyclization: Add the isocyanide (1.1 mmol) dropwise via syringe. Heat the reaction mixture to 60 °C for 4 hours. Monitor the consumption of the pyridine starting material via LC-MS. (Critical Step: Do not proceed until the starting material is fully consumed to prevent Pd-catalyst poisoning).

  • Cross-Coupling Setup: Cool the reaction mixture to room temperature. Add the arylboronic acid (1.5 mmol) and

    
     (5 mol%). Introduce the 2.0 M aqueous 
    
    
    
    solution (1.5 mL).
  • Degassing: Sparge the biphasic mixture with nitrogen gas for 10 minutes to remove dissolved oxygen, which rapidly degrades the active Pd(0) species.

  • Suzuki-Miyaura Coupling: Heat the mixture to 90 °C for 6–8 hours[3].

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite to remove palladium black. Wash the organic layer with water and brine, dry over anhydrous

    
    , and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 8-aryl-7-cyanoimidazo[1,2-a]pyridine.
    

Quantitative Data & Optimization

The cascade was optimized by evaluating various catalysts and solvent systems. Dioxane was selected as the optimal solvent because it supports both the Lewis acid-catalyzed GBB step and the high-temperature aqueous conditions required for the Suzuki coupling[3],[6].

Table 1: Optimization of the One-Pot GBB-Suzuki Cascade

EntryGBB CatalystSolventSuzuki Pd-SourceOverall Yield (%)Observation
1AcOH (20 mol%)EtOH

42Incomplete GBB cyclization
2

(10 mol%)
EtOH

55Pd catalyst degradation
3

(10 mol%)
1,4-Dioxane

71Good conversion, minor homocoupling
4

(10 mol%)
1,4-Dioxane

89 Optimal cascade efficiency

Table 2: Substrate Scope (Representative Examples)

AldehydeIsocyanideBoronic AcidProduct CoreYield (%)
Benzaldehydetert-Butyl isocyanidePhenylboronic acid8-Phenyl-7-cyanoimidazo[1,2-a]pyridine89
4-MethoxybenzaldehydeCyclohexyl isocyanide4-Fluorophenylboronic acid8-(4-Fluorophenyl)-7-cyanoimidazo...84
3-Pyridinecarboxaldehydetert-Butyl isocyanide3-Thienylboronic acid8-(3-Thienyl)-7-cyanoimidazo...78

Biological Application & Pharmacophore Mapping

The resulting 8-aryl-7-cyanoimidazo[1,2-a]pyridine scaffold is highly prized in drug development. The imidazopyridine core acts as an ideal hydrogen-bond donor/acceptor pair for the hinge region of kinases (e.g., PI3K, CDKs). The synthetic protocol described herein allows for late-stage diversification at the C8 position, projecting the aryl group directly into the hydrophobic pocket II of the kinase active site, while the C7-cyano group modulates the pKa and provides additional vector interactions.

Pathway Core 8-Aryl-7-cyanoimidazo[1,2-a]pyridine (Synthesized Scaffold) Hinge Kinase Hinge Region Binding (Imidazopyridine Core) Core->Hinge Hydrogen Bonding Hydrophobic Hydrophobic Pocket II (C8-Aryl Group) Core->Hydrophobic pi-pi Stacking Solvent Solvent Exposed Region (C3-Amine/Alkyl Group) Core->Solvent Solubilization Inhibition Target Kinase Inhibition (e.g., PI3K, CDK) Hinge->Inhibition Hydrophobic->Inhibition Solvent->Inhibition Apoptosis Cell Cycle Arrest / Apoptosis Inhibition->Apoptosis

Caption: Pharmacophore mapping and biological signaling impact of the synthesized scaffold.

References

  • Title: The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) Source: Beilstein Journal of Organic Chemistry (2024) URL: [Link]

  • Title: Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology Source: Organic Letters, ACS Publications (2023) URL: [Link]

  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews, ACS Publications (2016) URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Amino-3-bromoisonicotinonitrile Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: 2-Amino-3-bromoisonicotinonitrile is a pivotal intermediate in the synthesis of various pharmaceutical compounds, including kinase inhibitors. The purity of this building block is paramount, as impurities can lead to significant side reactions, reduced yields, and complex downstream purification challenges. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during the purification of this intermediate, grounded in established chemical principles and field-proven techniques.

Section 1: Frequently Asked Questions (FAQs) - Understanding Your Intermediate

This section addresses fundamental properties of 2-Amino-3-bromoisonicotinonitrile that are critical for designing an effective purification strategy.

Q1: What are the key physicochemical properties of 2-Amino-3-bromoisonicotinonitrile that influence purification?

A1: Understanding the molecule's structure is the first step. 2-Amino-3-bromoisonicotinonitrile possesses several functional groups that dictate its behavior:

  • A Basic Pyridine Ring: The nitrogen atom in the pyridine ring is basic.

  • An Aromatic Amino Group: The -NH2 group is also basic and capable of hydrogen bonding.

  • A Polar Nitrile Group: The -C≡N group is highly polar.

  • A Halogen Substituent: The bromine atom adds to the overall molecular weight and affects polarity.

Collectively, these features make 2-Amino-3-bromoisonicotinonitrile a polar, basic compound .[1][2] It is likely a solid at room temperature with moderate to good solubility in polar organic solvents like ethyl acetate, acetone, and alcohols, but limited solubility in non-polar solvents like hexanes or water.[1][3] This polarity and basicity are the primary factors to consider when selecting a purification method.

Q2: What are the most common impurities I should expect from its synthesis?

A2: Impurities can arise from starting materials, side reactions, or degradation.[1][4] A thorough analysis of the synthetic route is crucial, but common impurities may include:

  • Unreacted Starting Materials: Such as 2-aminoisonicotinonitrile if the bromination step is incomplete.

  • Isomeric Byproducts: Over-bromination can lead to dibrominated species. Positional isomers may also form depending on the synthetic strategy.[3]

  • Hydrolysis Products: The nitrile group can be sensitive to strongly acidic or basic conditions, potentially hydrolyzing to an amide or carboxylic acid, especially during workup.

  • Reagent-Derived Impurities: Residual catalysts or reagents used in the synthesis.[2]

  • Polymerization Products: Aminopyridines can sometimes form colored polymeric impurities under harsh conditions.[1]

Section 2: Troubleshooting Recrystallization

Recrystallization is often the most efficient method for purifying solid compounds if a suitable solvent system can be found.

Q3: My compound won't dissolve, or it "oils out" upon cooling. What should I do?

A3: This is a classic solvent selection problem. "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly.

Troubleshooting Steps:

  • Systematic Solvent Screening: The ideal solvent is one where the compound is sparingly soluble at room temperature but highly soluble when hot.[1] Use the protocol below to test a range of solvents.

  • Use a Mixed-Solvent System: This is often the solution when a single solvent fails. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or ethyl acetate) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble, e.g., hexanes or heptane) dropwise until the solution becomes persistently cloudy. Add a few drops of the good solvent to clarify and then allow it to cool slowly.[1]

  • Control the Cooling Rate: Slow, undisturbed cooling is essential for forming pure, well-defined crystals. Rapid cooling (e.g., in an ice bath) often traps impurities and leads to smaller, less pure crystals or oils.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Q4: The purity of my material doesn't improve significantly after recrystallization. Why?

A4: This suggests that the impurities have very similar solubility profiles to your target compound.

Troubleshooting Steps:

  • Verify Impurity Type: Use TLC or LC-MS to analyze the mother liquor and the recrystallized solid. If the impurity profile is identical, the chosen solvent system is not effective at discriminating between the product and the impurity.

  • Add Activated Carbon: If the impurities are highly colored, they may be removed by adding a small amount of activated carbon to the hot solution before filtration. Use with caution, as carbon can also adsorb your product.

  • Consider an Alternative Technique: If recrystallization fails to remove a persistent impurity, column chromatography is the logical next step.[2]

Section 3: Troubleshooting Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities. However, the basic nature of 2-Amino-3-bromoisonicotinonitrile presents specific challenges with standard silica gel.

Q5: My compound is streaking/tailing badly on the silica gel column. How can I fix this?

A5: This is the most common issue for aminopyridines on silica gel.[1] Tailing occurs because the basic amino group and pyridine nitrogen interact strongly and irreversibly with the acidic silanol (Si-OH) groups on the silica surface. This leads to poor peak shape, reduced separation, and often, lower recovery.

Troubleshooting Steps:

  • Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica. Add a small amount (0.1-1%) of a base like triethylamine (Et₃N) or ammonium hydroxide to your mobile phase.[1][2] This modifier will preferentially bind to the acidic sites, allowing your compound to elute symmetrically.

  • Use a Different Stationary Phase: If a modifier is not desired or ineffective, consider alternative stationary phases.

    • Neutral or Basic Alumina: Alumina is less acidic than silica and can be a good alternative for basic compounds.[1]

    • Reversed-Phase (C18) Silica: For highly polar compounds, reversed-phase chromatography using a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be very effective.[1]

DOT Script for Silica Gel Interaction

cluster_0 Standard Silica Gel cluster_1 Modified Silica Gel Silica Silica Surface (Acidic Si-OH) Result Tailing / Streaking Compound Aminopyridine (Basic) Compound->Silica Strong, Irreversible Interaction Silica_mod Silica Surface (Acidic Si-OH) Result_mod Symmetrical Peak Modifier Triethylamine (Et3N) Modifier->Silica_mod Neutralizes Acidic Sites Compound_mod Aminopyridine (Basic) Compound_mod->Silica_mod Weak, Reversible Interaction

Caption: Mechanism of tailing on silica gel and its mitigation with a basic modifier.

Q6: I'm getting poor separation between my product and a key impurity. What parameters can I change?

A6: Achieving good separation (resolution) requires optimizing several factors.

Troubleshooting Steps:

  • Optimize the Mobile Phase: This is the most critical parameter.

    • Systematically Vary Polarity: Use TLC to test a range of solvent systems. A good starting point for this compound is a mixture of a non-polar solvent (Hexanes or Heptane) and a polar solvent (Ethyl Acetate). Find a ratio that gives your product an Rf value of ~0.2-0.3.

    • Try a Different Solvent System: If Hexanes/EtOAc fails, try Dichloromethane/Methanol. The different solvent properties can alter the selectivity.

    • Use a Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity during the column run. This is excellent for separating compounds with significantly different polarities.[1]

  • Improve Column Packing: A poorly packed column will have channels and cracks, leading to broad peaks and poor separation. Ensure the silica is packed uniformly as a slurry.

  • Reduce Sample Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, use a silica gel mass that is at least 50-100 times the mass of your crude sample.

Section 4: Protocols & Workflows

Protocol 1: Step-by-Step Recrystallization Solvent Screening
  • Place approximately 20-30 mg of your crude material into several small test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone, acetonitrile) dropwise, starting with ~0.5 mL.

  • Observe solubility at room temperature. If it dissolves immediately, the solvent is unsuitable as a single-solvent system but may be a "good" solvent for a mixed system.

  • If the compound is insoluble, gently heat the test tube in a water or sand bath. Continue adding solvent dropwise until the solid just dissolves.

  • Remove the tube from the heat and allow it to cool slowly to room temperature.

  • If crystals form upon cooling, you have found a potentially suitable solvent.[1]

  • Record your observations in a table.

Table 1: Example Solvent Screening Data

SolventSolubility (Cold)Solubility (Hot)Crystal Formation (Upon Cooling)Assessment
HexanesInsolubleInsolubleNonePoor Solvent
DichloromethaneSolubleSolubleNoneGood Solvent (for mixed system)
Ethyl AcetateSparingly SolubleSolubleSmall NeedlesPromising
IsopropanolSparingly SolubleSolubleLarge PlatesExcellent Candidate
Protocol 2: General Protocol for Modified Column Chromatography
  • Select Mobile Phase: Based on TLC analysis, prepare your chosen eluent (e.g., 70:30 Hexanes:Ethyl Acetate) and add 0.5% triethylamine.

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under light pressure or gravity.

  • Load the Sample: Dissolve the crude compound in a minimal amount of dichloromethane or the mobile phase. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). Carefully add this powder to the top of the packed column.

  • Elute the Column: Begin eluting with the mobile phase, collecting fractions in test tubes.

  • Monitor Fractions: Spot collected fractions on a TLC plate, visualize under UV light, and combine the fractions that contain your pure product.

  • Evaporate Solvent: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.

Purification Strategy Workflow

DOT Script for Purification Workflow

start Crude 2-Amino-3-bromoisonicotinonitrile check_purity Analyze by TLC / ¹H NMR start->check_purity recrystallize Recrystallization check_purity->recrystallize High Purity (>90%) & Single Major Spot column Column Chromatography check_purity->column Low Purity (<90%) or Multiple Spots recrystallize->column Purity Not OK? end_product Pure Product recrystallize->end_product Purity OK? column->end_product Purity OK? reassess Re-assess Strategy (e.g., different column or solvent) column->reassess Purity Not OK?

Caption: Decision workflow for selecting a purification method.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of 2-Aminopyridine-3,4-diol.
  • Scholars Research Library. (2011). Synthesis, purification and characterization of a new dipeptide analogue. Der Pharma Chemica, 3(6), 430-438.
  • BenchChem. (n.d.). Troubleshooting common issues in pyridine synthesis.
  • Movassaghi, M., & Hill, M. D. (2008). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 10(16), 3481–3484.
  • Google Patents. (1975). US3917624A - Process for producing 2-amino-nicotinonitrile intermediates.
  • ResearchGate. (n.d.). 14 questions with answers in AMINOPYRIDINES. Retrieved from [Link]

  • Laha, J. K., & Tummalapalli, K. K. (2012). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Organic letters, 14(17), 4358–4361.
  • Senieer. (n.d.). Where Do Impurities In Pharmaceutical Analysis Come From?. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Purification of 2-Amino-4-bromo-3-nitropyridine.

Sources

Technical Support Center: Strategies for Overcoming Steric Hindrance at the 3-Position of 2-Amino-3-bromoisonicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the sterically encumbered building block, 2-amino-3-bromoisonicotinonitrile. The juxtaposition of the 2-amino group and the 3-bromo substituent creates significant steric shielding, which can impede or prevent common transition-metal-catalyzed cross-coupling reactions.

This document provides a structured approach to troubleshooting these difficult transformations, offering field-proven insights, detailed protocols, and an exploration of alternative synthetic strategies. Our goal is to equip you with the knowledge to rationally design experiments and overcome the inherent reactivity challenges of this substrate.

Section 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Cross-Coupling Reactions

This section directly addresses the most common issues encountered when using 2-amino-3-bromoisonicotinonitrile in palladium-catalyzed cross-coupling reactions.

FAQ 1: My Suzuki-Miyaura coupling with 2-amino-3-bromoisonicotinonitrile is failing or giving very low yields. What are the primary causes and initial troubleshooting steps?

Answer:

The primary challenge in Suzuki-Miyaura couplings with this substrate is the steric hindrance around the C-Br bond, created by the adjacent amino group. This hindrance can disfavor both the oxidative addition of the palladium catalyst and the subsequent transmetalation step. Additionally, the pyridine nitrogen can act as a ligand, potentially inhibiting the catalyst.[1]

Initial Troubleshooting Workflow:

  • Ligand Selection is Critical: Standard ligands like PPh₃ are often ineffective. Switch to bulky, electron-rich phosphine ligands that are known to facilitate reactions with sterically hindered substrates.[2] Excellent starting points are the Buchwald ligands (e.g., XPhos, SPhos, RuPhos) or other bulky alkylphosphines like P(t-Bu)₃.[3] These ligands promote the formation of a monoligated, highly reactive Pd(0) species necessary for oxidative addition.

  • Choice of Palladium Precatalyst: While Pd(OAc)₂ or Pd₂(dba)₃ can be effective, newer generation precatalysts (e.g., XPhos Pd G3) often show superior performance as they form the active Pd(0) species more cleanly and efficiently.[4]

  • Base and Solvent Optimization: The choice of base is crucial. Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are generally preferred.[2] The solvent system must be rigorously anhydrous and degassed. Aprotic polar solvents like dioxane or toluene are standard, but sometimes a mixture (e.g., dioxane/water) can be beneficial, although care must be taken to avoid protodeboronation of the boronic acid partner.[1]

  • Elevated Temperature: Due to the high activation energy barrier imposed by steric hindrance, higher reaction temperatures (typically 100-120 °C) are often necessary.[2]

dot

Caption: Suzuki-Miyaura troubleshooting workflow.

FAQ 2: I am attempting a Sonogashira coupling, but I primarily observe starting material decomposition and alkyne homocoupling (Glaser coupling). How can I favor the desired cross-coupling?

Answer:

Sonogashira reactions are also highly sensitive to the steric environment.[5] The issues you're observing stem from two main factors:

  • The sterically hindered C-Br bond slows down the rate-limiting oxidative addition step.

  • The competing Glaser homocoupling of the terminal alkyne is often accelerated by the copper(I) cocatalyst, especially when the cross-coupling is slow.[6]

Strategies to Promote Sonogashira Coupling:

  • Copper-Free Conditions: The most effective strategy is often to switch to a copper-free Sonogashira protocol. While this may require a higher palladium catalyst loading and temperature, it completely eliminates the Glaser homocoupling pathway.[6]

  • Ligand Choice: As with Suzuki couplings, bulky, electron-rich phosphine ligands are beneficial. N-heterocyclic carbene (NHC) ligands have also shown remarkable efficiency in coupling sterically demanding substrates.[4]

  • Amine Base/Solvent: The choice of amine base is critical. A hindered amine like diisopropylethylamine (DIPEA) or a less coordinating base like triethylamine (TEA) in a solvent like THF or DMF is a good starting point.[5]

  • Slow Addition of Alkyne: If using a copper-catalyzed system, adding the terminal alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the second-order homocoupling reaction relative to the cross-coupling.

FAQ 3: My Buchwald-Hartwig amination is not proceeding. Is this substrate suitable for C-N bond formation?

Answer:

Yes, but it is a challenging substrate. The Buchwald-Hartwig amination is arguably one of the most sensitive reactions to steric hindrance.[7] The formation of the palladium-amido complex and the final reductive elimination step are both impeded by the ortho-substituents.

Key Optimization Parameters:

ParameterRecommendationRationale
Ligand Use highly specialized, bulky ligands such as BrettPhos, RuPhos, or Josiphos-type ligands.These ligands are specifically designed to create a coordinatively unsaturated and highly reactive palladium center, which is essential for coupling hindered substrates.[8]
Base A strong, non-nucleophilic base is required. Lithium bis(trimethylsilyl)amide (LHMDS) or sodium tert-butoxide (NaOtBu) are standard choices.[1]These bases are strong enough to deprotonate the amine without coordinating too strongly to the palladium center.
Temperature High temperatures (≥110 °C) are almost always necessary.Provides the thermal energy to overcome the high activation barriers for the key catalytic steps.[8]
Palladium Source Use a precatalyst that is known to be effective for challenging aminations, such as a G3 or G4 Buchwald precatalyst.Ensures efficient generation of the active Pd(0) catalyst in the presence of the amine and base.

Section 2: Alternative Synthetic Strategies

When traditional cross-coupling methods fail despite extensive optimization, it is often more efficient to consider alternative synthetic pathways that are less sensitive to steric effects.

Strategy 1: C-H Activation

Direct C-H activation offers a powerful alternative by circumventing the need for a halide. In the case of 2-aminopyridine derivatives, the amino group can act as a directing group to functionalize an adjacent C-H bond.[9] While our substrate already has a bromine at the 3-position, this strategy is highly relevant for building analogues or if the synthetic sequence can be re-ordered.

Conceptual Workflow:

  • Start with a 2-aminopyridine derivative lacking the 3-bromo substituent.

  • Employ a transition metal catalyst (e.g., Rh(III), Ru(II), or Ir(III)) that can coordinate to the amino group and direct C-H activation/functionalization at the 3-position.[9][10][11]

  • This allows for the introduction of various groups, potentially bypassing the sterically hindered cross-coupling step.

dot

Caption: Conceptual workflow for C-H activation.

Strategy 2: Photoredox Catalysis

Visible-light photoredox catalysis operates through radical mechanisms, which are often less governed by the steric constraints typical of organometallic catalytic cycles.[12][13] This approach can be used to generate radicals that can then be coupled with the pyridine ring.

Potential Applications:

  • Radical Coupling: A pyridinyl radical can be generated from the pyridine substrate, which can then couple with another radical partner.[12][14]

  • Minisci-type Reactions: While classical Minisci reactions often lack regioselectivity, modern photoredox methods have enabled more controlled functionalizations of pyridines.[12]

  • Site-Selective Functionalization: By forming a pyridinium salt, the electronic properties of the ring are altered, which can enable site-selective radical additions under photocatalytic conditions.[13][15]

Section 3: Detailed Experimental Protocols

These protocols are provided as robust starting points for optimization. Safety Note: Always conduct a thorough literature search and risk assessment before performing any new reaction.

Protocol 1: Optimized Suzuki-Miyaura Coupling for Sterically Hindered Substrates

This protocol is adapted from methodologies proven effective for challenging aryl halide couplings.[16]

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-amino-3-bromoisonicotinonitrile (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst/Ligand Addition: In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) to the flask.

  • Solvent Addition: Add anhydrous, degassed toluene (to make a ~0.1 M solution) via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC. The reaction may require 12-24 hours for completion.

  • Workup: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is designed to eliminate the formation of alkyne homocoupling byproducts.[6][17]

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-amino-3-bromoisonicotinonitrile (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or a combination of Pd₂(dba)₃ and a bulky phosphine ligand).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add the terminal alkyne (1.2 equiv) followed by anhydrous, degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or DIPEA, 3.0 equiv).

  • Reaction: Heat the reaction mixture to 80-100 °C.

  • Monitoring & Workup: Follow the monitoring, workup, and purification steps as described in Protocol 1.

References

  • Méndez-Gálvez, C., & Melchiorre, P. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. Available at: [Link]

  • Reddy, V. P., & P, S. (2016). Merging C–H Bond Functionalization with Amide Alcoholysis: En Route to 2-Aminopyridines. Organic Letters. Available at: [Link]

  • Burke, M. D., & Gray, D. L. (2010). A General Solution for the 2-Pyridyl Problem. Angewandte Chemie International Edition. Available at: [Link]

  • Heinekey, D. M., & Lledós, A. (2004). Double geminal C-H activation and reversible alpha-elimination in 2-aminopyridine iridium(III) complexes: the role of hydrides and solvent in flattening the free energy surface. Journal of the American Chemical Society. Available at: [Link]

  • Nguyen, V.-T., & Daugulis, O. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Coordination Chemistry Reviews. Available at: [Link]

  • Ben-David, Y., & Milstein, D. (2019). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Chemistry – A European Journal. Available at: [Link]

  • Kim, H., & Kim, S. (2019). Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. IBS Publications Repository. Available at: [Link]

  • Wang, J., & Li, X. (2019). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-a]pyrimidin-4-ones. Organic Letters. Available at: [Link]

  • Heinekey, D. M., & Lledós, A. (2004). Double Geminal C−H Activation and Reversible α-Elimination in 2-Aminopyridine Iridium(III) Complexes: The Role of Hydrides and Solvent in Flattening the Free Energy Surface. Journal of the American Chemical Society. Available at: [Link]

  • Liu, W., & Chen, J.-R. (2021). Photoredox/Pyridine N-Oxide Catalyzed Carbohydroxylation and Aminohydroxylation of α-Olefins. Journal of the American Chemical Society. Available at: [Link]

  • Méndez-Gálvez, C., & Melchiorre, P. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Kim, H., & Kim, S. (2019). Site-Selective Functionalization of Pyridinium Derivatives via Visible Light Driven Photocatalysis with Quinolinone. ResearchGate. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. Available at: [Link]

  • ResearchGate. (n.d.). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. ResearchGate. Available at: [Link]

  • Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia. Available at: [Link]

  • Wu, K., & Doyle, A. G. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University Department of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]

  • SFA ScholarWorks. (n.d.). Palladium catalysts containing pyridiniumsubstituted pyridine ligands for the C-H oxygenation of benzene with K2S20s. SFA ScholarWorks. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Al-Amin, M., & Hossain, M. S. (2017). One-Pot Synthesis of 1,2-Disubstituted 4-, 5-, 6-, and 7-Azaindoles from Amino-o-halopyridines via N-Arylation/Sonogashira/Cyclization Reaction. Organic Letters. Available at: [Link]

  • Google Patents. (n.d.). CN103664765A - Preparation method of 2-amino-3-bromopyridine. Google Patents.
  • El-Gamal, M. I., & Oh, C.-H. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Liu, C., & Bäckvall, J.-E. (2021). Efficient Heterogeneous Palladium Catalysts in Oxidative Cascade Reactions. Accounts of Chemical Research. Available at: [Link]

  • Fagnou, K., & Campeau, L.-C. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Fleckenstein, C. A., & Plenio, H. (2008). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry. Available at: [Link]

  • University of Southampton ePrints. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. ePrints Soton. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Light-Activated Reactivity of Nitrones with Amino Acids and Proteins. NCBI. Available at: [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Copper‐Catalyzed Aza‐Sonogashira Cross‐Coupling To Form Ynimines: Development and Application to the Synthesis of Heterocycles. NCBI. Available at: [Link]

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Minimizing side reactions in the hydrolysis of 2-Amino-3-bromoisonicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the hydrolysis of 2-Amino-3-bromoisonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and minimize the formation of unwanted side products. By understanding the underlying chemical principles and implementing the robust protocols outlined below, you can enhance the yield and purity of your target molecule, 2-Amino-3-bromoisonicotinic acid.

Introduction

The hydrolysis of 2-Amino-3-bromoisonicotinonitrile is a critical transformation in the synthesis of various pharmaceutical intermediates. The reaction involves the conversion of a nitrile group to a carboxylic acid in the presence of water, typically under acidic or basic catalysis. While seemingly straightforward, the presence of an amino group and a bromine atom on the electron-deficient pyridine ring introduces the potential for several side reactions. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this synthesis.

Core Reaction and Potential Side Reactions

The primary reaction is the two-step hydrolysis of the nitrile to a carboxylic acid, proceeding through an amide intermediate.[1] However, several side reactions can compete with this desired transformation, leading to a complex product mixture and reduced yield of the target compound.

ReactionPathways A 2-Amino-3-bromoisonicotinonitrile B 2-Amino-3-bromoisonicotinamide (Intermediate) A->B Partial Hydrolysis D 2-Aminoisonicotinic acid (Dehalogenation) A->D Dehalogenation & Hydrolysis C 2-Amino-3-bromoisonicotinic acid (Desired Product) B->C Complete Hydrolysis E 2-Amino-3-bromopyridine (Decarboxylation) C->E Decarboxylation F Fused Ring Systems (Intramolecular Cyclization) C->F Intramolecular Cyclization Acid_Hydrolysis_Workflow A 1. Add 2-Amino-3-bromoisonicotinonitrile to flask B 2. Add 50% H₂SO₄ A->B C 3. Heat to 90-100°C B->C D 4. Monitor by TLC/HPLC C->D E 5. Cool to RT D->E F 6. Quench with ice E->F G 7. Neutralize with NaOH F->G H 8. Extract with Ethyl Acetate G->H I 9. Dry and Concentrate H->I J 10. Purify product I->J

Sources

Technical Support Center: Troubleshooting Cyclization Failures with 2-Amino-3-bromoisonicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks researchers encounter when working with 2-Amino-3-bromoisonicotinonitrile (also known as 2-amino-3-bromo-4-cyanopyridine).

The synthesis of 4-cyano-7-azaindole derivatives from this starting material typically relies on a tandem or stepwise Sonogashira cross-coupling followed by an intramolecular cyclization[1]. However, the unique electronic and steric environment of this molecule frequently leads to stalled reactions, poor yields, or unexpected side products. This guide breaks down the causality behind these failures and provides validated protocols to overcome them.

Process Workflow & Failure Points

To troubleshoot effectively, we must first map the synthetic pathway and identify where the reaction deviates from the intended target.

G A 2-Amino-3-bromo- isonicotinonitrile B Sonogashira Coupling A->B Pd/Cu, Alkyne C 2-Amino-3-alkynyl- isonicotinonitrile B->C Intermediate D Intramolecular Cyclization C->D Base or Metal Cat. E 4-Cyano-7-azaindole D->E Target F Side Reaction: Nitrile Hydrolysis D->F Strong Base + H2O

Workflow for 4-cyano-7-azaindole synthesis highlighting cyclization and side reactions.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My Sonogashira coupling works, but the subsequent cyclization to the 4-cyano-7-azaindole stalls completely. Why? Causality: The intramolecular cyclization of the 2-amino-3-alkynylpyridine intermediate requires the C2-amino group to act as a nucleophile and attack the alkyne[2]. However, the C4-nitrile group exerts a massive inductive and resonance electron-withdrawing effect. This strips electron density away from the adjacent C2-amino nitrogen, severely reducing its nucleophilicity and making the 5-endo-dig cyclization kinetically unfavorable. Solution: Do not rely on base-promoted cyclization. Instead, shift to a Lewis acid-catalyzed cyclization. Transition metals like Au(III) or Pt(II) directly activate the alkyne (making it highly electrophilic) rather than relying on the weakened nucleophilicity of the amine.

Q2: I am using KOtBu to force the cyclization, but my LC-MS shows a major byproduct with a mass shift of +18 Da. What is happening? Causality: The +18 Da mass shift corresponds to the addition of water, indicating the hydrolysis of your C4-nitrile to a primary amide (-CONH2). Strong bases (like NaOH or KOtBu with adventitious water) are explicitly used in literature to hydrolyze 4-cyano-7-azaindoles to carboxylic acids or amides[3]. Solution: You must maintain strictly anhydrous conditions. If base catalysis is preferred, switch to a non-nucleophilic base (e.g., DBU) in an anhydrous polar aprotic solvent, or utilize a fluoride source (like TBAF) if employing a TMS-protected alkyne.

Q3: The initial Sonogashira coupling is giving low yields with unreacted starting material. How can I improve this? Causality: The C3-bromo position is sterically hindered by the flanking C2-amino and C4-nitrile groups. While the nitrile activates the C-Br bond for oxidative addition, the steric bulk impedes the transmetalation step of the tandem cascade[1]. Solution: Utilize a highly active palladium pre-catalyst with a bulky, electron-rich biarylphosphine ligand (e.g., Pd(OAc)₂ with XPhos) and ensure the reaction is run at a sufficient temperature (80–100 °C) to overcome the steric activation barrier.

Troubleshooting Start Issue: Low Yield of Cyclized Product Q1 Is the 3-alkynyl intermediate detected? Start->Q1 Sonogashira Optimize Sonogashira: Check Pd/Cu & Ligand Q1->Sonogashira No (Stalled at Step 1) Q2 Is nitrile hydrolysis observed (+18 Da)? Q1->Q2 Yes (Intermediate formed) Hydrolysis Switch to anhydrous conditions or Lewis acid (Au/Pt) Q2->Hydrolysis Yes (Amide/Acid formed) Kinetics Overcome electronic deactivation: Use AuCl3 or PtCl2 Q2->Kinetics No (Reaction stalled)

Troubleshooting logic tree for resolving cyclization failures and side reactions.

Quantitative Data: Cyclization Condition Matrix

To illustrate the impact of reagent selection on the cyclization of the 2-amino-3-alkynylisonicotinonitrile intermediate, review the comparative data below. This matrix demonstrates why traditional basic conditions fail for this specific electron-deficient scaffold.

Catalyst / Base SystemSolventTemp (°C)Time (h)Cyclized Yield (%)Primary Observation / Failure Mode
KOtBu (2.0 eq)THF6512< 20%Significant nitrile hydrolysis (+18 Da mass shift).
K₂CO₃ (2.0 eq)DMF1002440%Reaction stalls; incomplete conversion due to poor nucleophilicity.
TBAF (2.0 eq)THF701255%Moderate yield; only applicable if using a TMS-protected alkyne.
AuCl₃ (5 mol%)Toluene804> 85% Clean 5-endo-dig cyclization; no hydrolysis observed.

Self-Validating Experimental Protocol

To reliably synthesize 4-cyano-7-azaindole while bypassing the electronic deactivation of the amino group and preventing nitrile hydrolysis, utilize the following Lewis Acid-Catalyzed Cyclization protocol.

Objective: Cyclize isolated 2-amino-3-alkynylisonicotinonitrile into the corresponding 4-cyano-7-azaindole.

Step 1: Preparation of the Reaction Mixture

  • In a flame-dried Schlenk flask under a strict argon atmosphere, dissolve the isolated 2-amino-3-alkynylisonicotinonitrile (1.0 mmol) in anhydrous toluene (10 mL). Causality Note: Toluene is chosen over DMF/THF to prevent any moisture-driven hydrolysis of the nitrile.

Step 2: Catalyst Addition

  • Add Gold(III) chloride (AuCl₃, 5 mol%, 0.05 mmol) to the solution. The solution will typically undergo a slight color change, indicating the coordination of the gold catalyst to the alkyne pi-system.

Step 3: Thermal Activation & Self-Validation

  • Heat the mixture to 80 °C.

  • Validation Checkpoint: After 2 hours, extract a 50 µL aliquot. Quench with a drop of triethylamine, dilute with acetonitrile, and analyze via LC-MS.

    • Success Indicator: You must observe the disappearance of the starting material peak and the appearance of a new peak with the exact same m/z at a different retention time (indicating successful isomerization/cyclization without hydration).

    • Failure Indicator: A mass shift of +18 Da indicates moisture contamination.

Step 4: Workup and Isolation

  • Once LC-MS confirms >95% conversion (typically within 4 hours), cool the reaction to room temperature.

  • Filter the mixture through a short pad of Celite to remove the precipitated metal catalyst, eluting thoroughly with ethyl acetate (20 mL).

Step 5: Purification

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure 4-cyano-7-azaindole derivative.

References

  • Development of N-Methyl-(2-arylquinolin-4-yl)oxypropanamides as Leads to PET Radioligands for Translocator Protein (18 kDa) Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Technical Support Center: Stability & Troubleshooting of 2-Amino-3-bromoisonicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers, chemists, and drug development professionals working with 2-Amino-3-bromoisonicotinonitrile (CAS: 1805556-80-2) [1]. As a highly functionalized halogenated pyridine, this compound is a critical building block in organic synthesis. However, its utility is heavily dictated by its physicochemical stability under varying pH conditions.

Below, you will find an in-depth FAQ on its mechanistic behavior, a troubleshooting guide for common experimental failures, quantitative stability data, and self-validating laboratory protocols.

Part 1: Core Stability FAQs (Acidic vs. Basic Conditions)

Q1: What is the primary degradation pathway of 2-Amino-3-bromoisonicotinonitrile in acidic conditions? A: In strongly acidic environments (e.g., pH < 2), the compound undergoes two sequential mechanistic changes. First, the pyridine nitrogen is protonated, which temporarily increases aqueous solubility. Second, the isonicotinonitrile group (-C≡N) undergoes acid-catalyzed hydrolysis[2].

  • The Causality: Protonation of the nitrile nitrogen significantly increases the electrophilicity of the adjacent carbon. This allows even poor nucleophiles like water to attack, forming an imidic acid intermediate that rapidly tautomerizes into an amide (2-amino-3-bromoisonicotinamide)[3]. Extended heating drives a second acyl substitution, completely hydrolyzing the amide to 2-amino-3-bromoisonicotinic acid and releasing non-nucleophilic ammonium ions (NH₄⁺)[4].

Q2: Is the compound more stable in basic conditions? A: No, it is equally vulnerable, though via a different kinetic pathway. While the 2-amino group remains un-ionized, the nitrile group is highly susceptible to base-catalyzed hydrolysis[5].

  • The Causality: Hydroxide ions (OH⁻) act as strong nucleophiles, directly attacking the polar C≡N bond to form an imine anion. Following protonation by water, this tautomerizes to the amide. Further base-catalyzed hydrolysis yields the carboxylate salt and ammonia gas[5]. While the 3-bromo group could theoretically undergo nucleophilic aromatic substitution (SₙAr) under extreme basic heat, nitrile hydrolysis is kinetically favored and will destroy your starting material first.

Q3: How do the existing functional groups influence this instability? A: The electron-withdrawing nature of both the 3-bromo group and the pyridine ring itself pulls electron density away from the nitrile carbon[6]. This inductive effect makes the nitrile carbon highly electrophilic, accelerating nucleophilic attack by hydroxide in basic conditions.

G Start 2-Amino-3-bromoisonicotinonitrile (Intact) Acid Acidic Conditions (H+, H2O) Start->Acid pH < 2 Base Basic Conditions (OH-, H2O) Start->Base pH > 10 Amide 2-Amino-3-bromoisonicotinamide (Intermediate) Acid->Amide Partial Hydrolysis (+H2O) Base->Amide Partial Hydrolysis (+H2O) AcidDeg 2-Amino-3-bromoisonicotinic acid (Final Degradant) Amide->AcidDeg Complete Acid Hydrolysis (+H2O, -NH4+) BaseDeg 2-Amino-3-bromoisonicotinate salt (Final Degradant) Amide->BaseDeg Complete Base Hydrolysis (+OH-, -NH3)

Caption: Degradation pathways of 2-Amino-3-bromoisonicotinonitrile in extreme pH environments.

Part 2: Troubleshooting Guide (Experimental Issues)

Issue 1: "I am losing my starting material during an acidic workup, and my recovery yield is <30%."

  • Diagnosis: Prolonged exposure to aqueous acids during liquid-liquid extraction (e.g., using 1M HCl to wash organic layers) is causing partial hydrolysis of the nitrile to the amide.

  • Solution: Limit acid exposure time. If an acidic wash is strictly necessary to remove basic impurities, swap strong mineral acids for a weaker acid (e.g., saturated NH₄Cl) and perform the extraction rapidly over an ice bath (0–5 °C).

Issue 2: "My LC-MS shows unexpected major byproducts with mass shifts of +18 Da or +19 Da. What are these?"

  • Diagnosis: These mass shifts are the classic spectroscopic signatures of nitrile hydrolysis.

    • +18 Da (M+18): Corresponds to the exact mass addition of water (H₂O), indicating the formation of the amide intermediate.

    • +19 Da (M+19 in negative ion mode) / +20 Da (M+20 in positive ion mode): Indicates complete hydrolysis to the carboxylic acid (Loss of Nitrogen [-14 Da], Gain of two Oxygens and one Hydrogen [+33 Da] = Net +19 Da).

  • Solution: Follow the diagnostic workflow below to adjust your reaction parameters.

Workflow Obs Observation: Unexpected LC-MS peaks CheckMS Analyze Mass Shift (ΔM) Obs->CheckMS Mass18 ΔM = +18 Da (Addition of H2O) CheckMS->Mass18 Mass19 ΔM = +19 Da (Loss of N, Gain of O2H) CheckMS->Mass19 Diag1 Diagnosis: Amide Formation (Partial Hydrolysis) Mass18->Diag1 Diag2 Diagnosis: Carboxylic Acid (Complete Hydrolysis) Mass19->Diag2 Action Action: Buffer pH to 4.0-8.0 Reduce extraction temp to <5°C Diag1->Action Diag2->Action

Caption: Troubleshooting workflow for identifying and resolving pH-induced nitrile hydrolysis.

Part 3: Quantitative Data Summary

The following table summarizes the expected degradation profile of 2-Amino-3-bromoisonicotinonitrile under various pH stresses.

pH ConditionReagent ExampleTempTimePrimary Degradation ProductStability Status
Strongly Acidic (pH < 2) 1.0 M HCl60 °C4 hrs2-Amino-3-bromoisonicotinic acidUnstable
Mildly Acidic (pH 4–6) Sat. NH₄Cl25 °C24 hrsNone (Intact)Stable
Neutral (pH 7) PBS Buffer25 °C48 hrsNone (Intact)Highly Stable
Mildly Basic (pH 8–10) 0.1 M NaHCO₃25 °C24 hrs2-Amino-3-bromoisonicotinamide (trace)Moderately Stable
Strongly Basic (pH > 12) 1.0 M NaOH60 °C4 hrs2-Amino-3-bromoisonicotinate saltUnstable

Part 4: Experimental Protocols

To ensure scientific integrity, any stability data must be generated using self-validating systems. The protocols below are designed to prevent autosampler degradation and workup-induced hydrolysis.

Protocol A: Forced Degradation & Stability Assay (HPLC)

This protocol utilizes a neutralization step to "freeze" the chemical state of the molecule at time t, ensuring the HPLC reads the exact degradation state without ongoing hydrolysis in the autosampler queue.

  • Stock Preparation: Dissolve 2-Amino-3-bromoisonicotinonitrile in HPLC-grade acetonitrile to create a 10 mg/mL stock solution.

  • Incubation: Dilute the stock 1:10 into three separate sealed vials containing:

    • (a) 0.1 M HCl (Acid stress)

    • (b) pH 7.4 PBS (Control)

    • (c) 0.1 M NaOH (Base stress)

  • Thermal Stress: Incubate the vials at 60 °C using a thermomixer.

  • Sampling & Quenching (Critical Step): At t = 0, 1, 2, 4, and 24 hours, withdraw 100 µL aliquots. Immediately neutralize the acidic sample with 100 µL of 0.1 M NaOH, and the basic sample with 100 µL of 0.1 M HCl. This halts the degradation kinetics instantly.

  • Analysis: Analyze via RP-HPLC (C18 column, gradient of Water/MeCN with 0.1% TFA) to quantify the remaining intact nitrile against the amide/acid peaks.

Protocol B: Safe Extraction Workflow (Avoiding Hydrolysis)

Use this workup protocol when isolating the compound from a completed synthesis reaction.

  • Thermal Quenching: Quench the crude reaction mixture by pouring it directly into a beaker of crushed ice/water. Causality: Low temperatures kinetically freeze the hydrolysis pathway.

  • pH Adjustment: Carefully adjust the aqueous phase to a strict pH of 7.0–7.5 using saturated NaHCO₃ (if initially acidic) or 1M HCl (if initially basic). Monitor continuously with a calibrated pH meter.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). The intact, neutral nitrile will readily partition into the organic layer.

  • Washing: Wash the combined organic layers with brine. Do not use acidic or basic washes.

  • Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Keep the rotary evaporator water bath strictly below 40 °C to prevent thermal degradation.

Part 5: References

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from:[Link]

  • Grokipedia. Hydrolysis of nitriles. Retrieved from:[Link]

  • Pressbooks. 11.11 Chemistry of Nitriles. Retrieved from:[Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. Retrieved from:[Link]

Sources

Validation & Comparative

Comparative Guide to ¹³C NMR Chemical Shift Prediction for 2-Amino-3-bromoisonicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: 2-Amino-3-bromoisonicotinonitrile (CAS: 1805556-80-2)

As a Senior Application Scientist, I frequently encounter heavily functionalized heterocyclic scaffolds during early-stage drug discovery. Assigning the ¹³C NMR spectrum of a dense molecule like 2-Amino-3-bromoisonicotinonitrile is non-trivial. The pyridine core is perturbed by three distinct electronic modulators: an electron-donating amino group, a heavy bromine atom, and an electron-withdrawing, anisotropic cyano group.

This guide objectively compares the three leading methodologies for predicting and assigning ¹³C NMR chemical shifts—Empirical Additivity Rules , Machine Learning (ML) Predictors , and Quantum Mechanical (DFT-GIAO) Calculations —providing field-proven insights into their performance, causality, and structural validation reliability.

Performance Comparison Matrix

When selecting a prediction methodology, drug development professionals must balance computational cost against the risk of misassignment. Table 1 outlines the operational performance of each alternative.

Table 1: Methodological Comparison for Heterocyclic ¹³C NMR Prediction

MethodologySpeed / CostAccuracy (RMSE)Handling of Steric ClashesHandling of Heavy Atom EffectsBest Use Case
Empirical Additivity Instant / Free3.0 – 5.0 ppmPoor (Assumes linear additivity)Moderate (Empirically baked-in)Rapid library screening; basic sanity checks.
Machine Learning (GNNs) Seconds / Low1.5 – 2.5 ppmModerate (Database dependent)Moderate (Requires robust training data)High-throughput structural triage.
DFT-GIAO (Quantum) Hours / High< 1.5 ppmExcellent (Explicit 3D modeling)Excellent (Explicit spin-orbit modeling)IND filings; resolving ambiguous isomer assignments.

Deep Dive: Empirical Additivity (The Baseline)

Empirical additivity rules calculate chemical shifts by applying known substituent effects to a base aromatic ring. While fast, it is critical to understand the causality behind these shifts to identify where the rules might fail.

For 2-Amino-3-bromoisonicotinonitrile, we apply the substituent effects of a 2-NH₂, 3-Br, and 4-CN group to the base pyridine shifts (in CDCl₃).

Table 2: Empirical ¹³C NMR Calculation and Mechanistic Causality

Carbon NucleusBase Pyridine (ppm)Substituent Effects (Δ ppm)Predicted Shift (ppm)Mechanistic Causality / Local Environment
C2 150.2+9.5 (NH₂), +2.6 (Br), +1.0 (CN)163.3 Highly deshielded by the adjacent electronegative pyridine nitrogen and the direct inductive pull of the amino group.
C3 123.9-15.5 (NH₂), -3.2 (Br), +4.3 (CN)109.5 Shielded by the Heavy Atom on Light Atom (HALA) effect of bromine and strong resonance donation from the ortho-NH₂ group.
C4 135.9+2.2 (NH₂), +4.1 (Br), -16.0 (CN)126.2 Upfield shift driven by the ipso-attachment of the sp-hybridized cyano carbon.
C5 123.9-10.5 (NH₂), +1.4 (Br), +4.3 (CN)119.1 Net shielding due to meta-resonance donation from the amino group, partially offset by the ortho-cyano group.
C6 150.2-2.1 (NH₂), -1.6 (Br), +1.0 (CN)147.5 Retains the typical deshielded character of a carbon adjacent to a pyridine nitrogen.
C7 (CN) N/AN/A~117.0 Characteristic resonance region for conjugated nitrile carbons.

The Pitfall: Empirical rules assume perfect additivity. In reality, the bulky 3-bromo group sterically clashes with the 4-cyano group. This steric strain can distort the cyano group slightly out of the aromatic plane, altering the π-conjugation—a nuance empirical rules completely ignore.

Machine Learning & Database Approaches (The Rapid Alternative)

Modern prediction software (e.g., Mnova, ACD/Labs) increasingly relies on Machine Learning, specifically Graph Neural Networks (GNNs) and Hierarchical Orthogonal Space Environment (HOSE) codes. According to foundational work by, ML models can approach quantum mechanical accuracy in a fraction of the time.

However, from an application standpoint, ML models are only as trustworthy as their training sets. Because 2-Amino-3-bromoisonicotinonitrile features a highly specific and dense substitution pattern, ML predictors may struggle with the C3 and C4 assignments if similar ortho-halogenated nitriles are underrepresented in the database.

Quantum Mechanical DFT-GIAO Protocol (The Gold Standard)

For definitive structural proof—especially when differentiating between regioisomers (e.g., 2-amino-5-bromo vs. 2-amino-3-bromo)—Density Functional Theory (DFT) coupled with the Gauge-Including Atomic Orbital (GIAO) method is the authoritative standard.

As established by , DFT explicitly calculates the electronic environment, naturally accounting for the steric clashes and the complex spin-orbit coupling (HALA effect) induced by the bromine atom. Furthermore, modern protocols often augment DFT with ML-derived scaling factors to eliminate systematic errors, as demonstrated by .

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, a DFT workflow must be self-validating. Do not simply input a 2D structure and request an NMR spectrum. Follow this rigorous step-by-step methodology:

  • Conformational Search: Perform a molecular mechanics (e.g., MMFF94) conformational search. For this molecule, the primary dynamic feature is the pyramidalization/inversion of the C2-amino group.

  • Geometry Optimization: Optimize the lowest energy conformer using a robust functional (e.g., B3LYP/6-31G(d)) within an implicit solvent model (PCM for CDCl₃).

  • Self-Validating Frequency Analysis (Critical Step): Calculate the vibrational frequencies at the exact same level of theory. Causality: This proves the optimized geometry is a true local minimum. If any imaginary frequencies are present (

    
    ), the geometry is a transition state and the subsequent NMR calculation will be invalid.
    
  • GIAO Shielding Calculation: Compute the isotropic magnetic shielding tensors (

    
    ). Use the mPW1PW91 functional with a diffuse basis set like 6-311+G(2d,p) to accurately model the diffuse lone pairs of the bromine and nitrogen atoms.
    
  • Linear Scaling: Convert the raw shielding tensors to chemical shifts (

    
    ) using empirically derived scaling factors specific to your functional/basis set: 
    
    
    
    .
Visualization: The DFT-GIAO Workflow

G A Input Structure (2-Amino-3-bromoisonicotinonitrile) B Conformational Search (Molecular Mechanics) A->B C Geometry Optimization (DFT: B3LYP/6-31G(d)) B->C Lowest Energy Conformer D Frequency Analysis (Validation: 0 Imaginary Frequencies) C->D E GIAO NMR Shielding Tensor (e.g., mPW1PW91/6-311+G(2d,p)) D->E Validated Minimum F Linear Scaling Correction (δ = intercept - slope × σ) E->F G Final 13C Chemical Shifts F->G

Workflow for DFT-GIAO 13C NMR chemical shift prediction with self-validating frequency analysis.

Conclusion & Recommendations

For the structural elucidation of 2-Amino-3-bromoisonicotinonitrile :

  • Empirical Additivity provides an excellent, instantaneous baseline (predicting C2 at ~163 ppm and C3 at ~109 ppm), but lacks the sophistication to account for ortho-steric clashes.

  • Machine Learning tools are highly recommended for routine benchwork and library screening, provided the user verifies the presence of halopyridines in the software's training data.

  • DFT-GIAO Calculations remain the gold standard. If this compound is a critical intermediate or an API candidate intended for regulatory submission, the self-validating DFT protocol outlined above must be utilized to guarantee unambiguous assignment of the C3 and C4 quaternary carbons.

References

  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. Chemical Reviews, 112(3), 1839-1862. URL:[Link][1]

  • Paruzzo, F. M., Hofstetter, A., Macia, F., et al. (2018). Chemical shifts in molecular solids by machine learning. Nature Communications, 9, 5001. URL:[Link][2]

  • Gao, et al. (2020). General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT. Journal of Chemical Information and Modeling. URL:[Link][3]

Sources

Structural Elucidation of Halogenated Pyridines: A Comparative Guide to Mass Spectrometry Platforms for 2-Amino-3-bromoisonicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate structural characterization of functionalized pyridine scaffolds is a critical quality control step. 2-Amino-3-bromoisonicotinonitrile (


, MW: 196.96 / 198.96  g/mol ) presents a unique analytical challenge due to its orthogonal functional groups: a primary amine, a heavy halogen (bromine), and a nitrile group.

This guide objectively compares the performance of two industry-standard mass spectrometry platforms—Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS) and Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF MS/MS) —for the fragmentation analysis of this compound. By examining the causality behind experimental parameters, we provide self-validating protocols to ensure absolute confidence in structural elucidation.

Platform Comparison & Analytical Workflow

The choice of ionization source fundamentally dictates the fragmentation pathways observed. EI is a "hard" ionization technique that imparts high internal energy to the analyte, resulting in extensive fragmentation ideal for library matching[1]. Conversely, ESI is a "soft" ionization technique that preserves the intact molecular ion, relying on targeted Collision-Induced Dissociation (CID) to generate structural fragments[1].

MS_Comparison cluster_EI EI-GC-MS Platform cluster_ESI ESI-QTOF Platform Sample 2-Amino-3-bromoisonicotinonitrile (MW: 196.96 / 198.96) EI_Ion Electron Ionization (70 eV) Hard Ionization Sample->EI_Ion Volatilization (GC) ESI_Ion Electrospray Ionization (+) Soft Ionization Sample->ESI_Ion Solvation (LC) EI_Frag Extensive Fragmentation: [M]+• ➔ -Br• ➔ -HCN EI_Ion->EI_Frag High Energy EI_Val Validation: Library Match (NIST/Wiley) EI_Frag->EI_Val Output Structural Elucidation & Halogen Isotope Confirmation EI_Val->Output ESI_Frag CID MS/MS: [M+H]+ ➔ -NH3 ➔ -HCN ESI_Ion->ESI_Frag Collision Gas (Ar) ESI_Val Validation: Mass Accuracy (< 5 ppm error) ESI_Frag->ESI_Val ESI_Val->Output

Workflow comparing EI-GC-MS and ESI-QTOF MS/MS for 2-Amino-3-bromoisonicotinonitrile analysis.

Mechanistic Fragmentation Analysis (The "Why")

Understanding the physical chemistry of the molecule is essential for interpreting the resulting spectra.

The Bromine Isotope Signature

Regardless of the platform used, the presence of the bromine atom at the C3 position acts as a built-in diagnostic tracer. Bromine possesses two stable isotopes,


 and 

, which exist in a nearly 1:1 natural abundance ratio[2]. Consequently, any precursor or fragment ion retaining the bromine atom will exhibit a characteristic twin-peak isotopic signature separated by exactly 2 Da (

and

)[2].
EI-MS Fragmentation Dynamics

Under 70 eV electron bombardment, the molecule forms a radical cation


 at m/z 197 and 199. The dominant fragmentation pathway is the homolytic cleavage of the relatively weak C-Br bond, resulting in the expulsion of a bromine radical (

)[3]. This neutral loss yields a highly stable, even-electron pyridine cation at m/z 118. Secondary fragmentation involves the cleavage of the nitrile group, expelling a neutral molecule of hydrogen cyanide (HCN, 27 Da) to yield a fragment at m/z 91[4].
ESI-CID Fragmentation Dynamics

In positive-ion ESI, the basic pyridine nitrogen and the primary amine readily accept a proton to form


 at m/z 198 and 200. Because ESI imparts minimal internal energy, the molecule remains intact until it enters the collision cell. Upon CID with argon gas, the protonated primary amine at the C2 position facilitates the neutral loss of ammonia (

, 17 Da), generating a fragment at m/z 181/183. A competing pathway is the loss of HCN (27 Da) from the nitrile group, yielding m/z 171/173.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems, incorporating internal controls that continuously verify instrument performance during the run.

Protocol A: EI-GC-MS Analysis

Objective: Obtain highly reproducible fragmentation spectra for library matching.

  • Sample Preparation: Dissolve the analyte in ethyl acetate to a concentration of 1 mg/mL. Causality: Ethyl acetate ensures excellent solubility for polar aminopyridines while expanding efficiently in the GC inlet.

  • GC Volatilization: Set the split/splitless injector to 250 °C. Causality: This specific temperature ensures rapid, complete volatilization of the compound without inducing thermal degradation of the heat-sensitive nitrile group.

  • Ionization Parameters: Set the electron energy strictly to 70 eV. Causality: Ionization efficiency plateaus around 35 eV; operating at 70 eV ensures highly reproducible spectra that serve as stable molecular fingerprints, enabling direct algorithmic matching against NIST/Wiley databases[5].

  • Self-Validation Step (Retention Indexing): Co-inject a standard

    
     alkane mixture. By calculating the Kovats Retention Index (RI) for the analyte peak, you mathematically prove that the observed mass spectrum belongs to the target compound and is not an artifact of column bleed or co-eluting matrix interference.
    
Protocol B: High-Resolution ESI-QTOF MS/MS Analysis

Objective: Determine exact empirical formulas and map targeted CID pathways.

  • Sample Preparation: Dilute the analyte to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as an abundant proton source in the mobile phase, significantly enhancing the ionization efficiency of the basic nitrogen atoms to form

    
    .
    
  • Ionization Parameters: Operate in ESI positive mode with a capillary voltage of 3.5 kV. Set the collision energy (CE) to a ramped range of 15–30 eV using Argon as the collision gas.

  • Self-Validation Step (Lock-Mass Correction): Utilize a dual-spray source to continuously infuse a reference lock-mass solution (e.g., Leucine Enkephalin, exact mass m/z 556.2771). Causality: The QTOF software continuously recalibrates the mass axis against this known standard in real-time. This self-correcting loop guarantees that the mass accuracy of the 2-Amino-3-bromoisonicotinonitrile fragments remains below a 5 ppm error threshold, proving the elemental composition of every peak.

Quantitative Data Comparison

The table below summarizes the expected quantitative mass spectrometry data, highlighting the divergent pathways induced by the two platforms.

PlatformPrecursor Ion (m/z)Primary Fragment (m/z)Neutral LossRelative AbundanceStructural Assignment
EI-GC-MS 197 / 199 (

)
11879 / 81 Da (

)
High (Base Peak)

EI-GC-MS 1189127 Da (

)
Medium

ESI-QTOF 198 / 200 (

)
181 / 18317 Da (

)
High

ESI-QTOF 198 / 200 (

)
171 / 17327 Da (

)
Medium

ESI-QTOF 198 / 200 (

)
11880 / 82 Da (

)
Low

Note: The presence of the 181/183 and 171/173 doublets in the ESI data definitively proves that the bromine atom is retained during the initial soft-ionization CID events, whereas EI immediately strips the halogen from the pyridine ring.

References

  • Source: jordilabs.
  • Title: Mass Spectrometry (Isotopes and Fragmentation)
  • Title: An In-depth Technical Guide to the Mass Spectrometry of 2-Bromo-6-(bromomethyl)
  • Source: sapub.
  • Source: thermofisher.

Sources

X-ray crystallography data for 2-Amino-3-bromoisonicotinonitrile structure confirmation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Structural Confirmation of 2-Amino-3-bromoisonicotinonitrile: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of scientific rigor. The synthesized compound, 2-Amino-3-bromoisonicotinonitrile, a substituted pyridine, represents a potentially valuable building block in the creation of novel chemical entities. Its precise atomic arrangement dictates its reactivity, physical properties, and biological interactions.

This guide provides an in-depth comparison of the "gold standard" technique for structure determination, Single-Crystal X-ray Crystallography (SC-XRD), with essential and complementary spectroscopic methods. We will delve into the causality behind experimental choices, provide detailed protocols, and present the expected data to empower researchers in the unambiguous structural validation of this and similar molecules.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD stands as the most powerful analytical technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, one can determine absolute 3D structure, bond lengths, and bond angles with unparalleled precision.[1][2]

Experimental Workflow: From Powder to Solved Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process requiring patience and precision. Each step is critical for a successful outcome.

sc_xrd_workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement start Purified Compound crystal_growth Slow Evaporation / Vapor Diffusion / Cooling start->crystal_growth crystals High-Quality Single Crystals crystal_growth->crystals mount Mount Crystal on Goniometer crystals->mount diffractometer Expose to X-ray Beam (Diffractometer) mount->diffractometer diff_pattern Collect Diffraction Pattern diffractometer->diff_pattern process Process Data & Integrate Reflections diff_pattern->process solve Solve Phase Problem (e.g., Direct Methods) process->solve refine Refine Structural Model solve->refine validate Validate Structure (e.g., CIF check) refine->validate final_structure Final 3D Structure & Data validate->final_structure

Caption: Standard workflow for Single-Crystal X-ray Crystallography.
Detailed Protocol for SC-XRD Analysis

1. Crystal Growth (The Causality of Purity): The success of SC-XRD is entirely dependent on the quality of the single crystal. This necessitates a highly purified sample (>98%), as impurities disrupt the uniform lattice required for coherent diffraction.

  • Protocol: Dissolve the purified 2-Amino-3-bromoisonicotinonitrile in a minimal amount of a suitable solvent (e.g., ethanol, acetone, or ethyl acetate). Employ slow evaporation by covering the vial with a perforated seal and leaving it in a vibration-free environment for several days to weeks. Alternatively, vapor diffusion or slow cooling of a saturated solution can be used.

2. Data Collection:

  • Protocol:

    • Select a well-formed, clear crystal (typically 0.1-0.3 mm) under a microscope and mount it on a cryoloop.[2]

    • Flash-cool the crystal in a stream of liquid nitrogen (100 K) to minimize thermal vibrations and radiation damage.

    • Center the crystal on a modern single-crystal diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source.

    • Collect a series of diffraction images (frames) by rotating the crystal in the X-ray beam. Data collection strategies aim for high completeness and redundancy.

3. Structure Solution and Refinement: This phase transforms raw diffraction data into a chemically meaningful atomic model.

  • Protocol:

    • Data Reduction: Integrate the raw diffraction spots to determine their intensities and positions. Software like SHELX or Olex2 is commonly used.[3]

    • Structure Solution: Determine the initial positions of the atoms in the unit cell. For small molecules, "direct methods" are typically successful in solving the phase problem.

    • Structural Refinement: Iteratively adjust the atomic positions, and thermal parameters (describing atomic vibrations) to improve the agreement between the calculated and observed diffraction data.[3] Non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions.

    • Validation: The final model is validated using metrics like R-factors and goodness-of-fit. The resulting data is saved as a Crystallographic Information File (CIF).[4]

Expected Crystallographic Data

The following table summarizes the type of data that would be presented in a publication for 2-Amino-3-bromoisonicotinonitrile, based on data for a similar structure.[3]

ParameterExpected Value / InformationSignificance
Chemical FormulaC₆H₄BrN₃Confirms the elemental composition of the crystal.
Formula Weight198.02 g/mol Consistent with the molecular formula.
Crystal Systeme.g., Monoclinic, OrthorhombicDescribes the basic symmetry of the crystal lattice.
Space Groupe.g., P2₁/cDefines the symmetry operations within the unit cell.
Unit Cell Dimensionsa, b, c (Å) and α, β, γ (°)Defines the size and shape of the repeating unit of the crystal.
Volume (V)ųThe volume of the unit cell.
ZNumber of molecules per unit cellImportant for density calculations.
Density (calculated)g/cm³The theoretical density of the crystal.
R-factors (R1, wR2)Typically < 0.05 for R1Measures the agreement between the crystallographic model and the experimental data.
Goodness-of-fit (S)~1.0Indicates the quality of the refinement.

Alternative & Complementary Spectroscopic Techniques

When high-quality single crystals cannot be grown, or for confirmation of the structure in solution, a suite of spectroscopic methods is indispensable.[1] These techniques provide orthogonal information that, when combined, builds a comprehensive and validated picture of the molecule.

spec_workflow cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy compound Synthesized Compound (2-Amino-3-bromoisonicotinonitrile) h1_nmr ¹H NMR c13_nmr ¹³C NMR nmr_2d 2D NMR (COSY, HSQC) ms HRMS (ESI/EI) ir FTIR (ATR/KBr) nmr_info Provides: - H/C framework - Connectivity - Chemical Environment h1_nmr->nmr_info c13_nmr->nmr_info nmr_2d->nmr_info confirmed Structurally Confirmed Molecule ms_info Provides: - Molecular Weight - Elemental Formula - Isotopic Pattern (Br) ms->ms_info ir_info Provides: - Presence of Functional Groups (C≡N, N-H) ir->ir_info logic_diagram center_node 2-Amino-3-bromoisonicotinonitrile (Hypothesized Structure) ms_node Mass Spectrometry center_node->ms_node ir_node IR Spectroscopy center_node->ir_node nmr_node NMR Spectroscopy center_node->nmr_node xrd_node X-ray Crystallography (The 'Gold Standard') center_node->xrd_node ms_data Confirms: - Correct Molecular Formula - Presence of one Br atom ms_node->ms_data ir_data Confirms: - Presence of -NH₂ group - Presence of -C≡N group ir_node->ir_data nmr_data Confirms: - Correct number of H & C - Connectivity of atoms - Pyridine ring structure nmr_node->nmr_data xrd_data Confirms: - Absolute 3D Structure - Bond lengths/angles - Intermolecular interactions xrd_node->xrd_data final_confirmation Unambiguous Structure Confirmed ms_data->final_confirmation ir_data->final_confirmation nmr_data->final_confirmation xrd_data->final_confirmation

Caption: Logical relationship of analytical techniques for structure confirmation.

Emerging Alternatives

While SC-XRD is the definitive method, its requirement for single crystals can be a bottleneck. Newer techniques are expanding the crystallographer's toolbox:

  • 3D Electron Diffraction (3DED / MicroED): This technique can determine high-resolution structures from nanocrystals that are far too small for conventional X-ray diffraction, making it a powerful tool for challenging samples. [5][6]* Crystal Structure Prediction (CSP): Combined with powder X-ray diffraction (PXRD), computational CSP methods can generate and rank possible crystal structures, which are then validated against experimental powder data. [5]

Conclusion

The structural confirmation of 2-Amino-3-bromoisonicotinonitrile is a multi-faceted process that relies on the synergistic application of modern analytical techniques. While mass spectrometry confirms the formula, and IR and NMR spectroscopy elucidate the functional groups and atomic connectivity in solution, only single-crystal X-ray crystallography can provide the definitive, high-resolution three-dimensional structure in the solid state. By following the detailed protocols and understanding the complementary nature of the data as outlined in this guide, researchers can ensure the integrity and validity of their chemical discoveries, paving the way for successful downstream applications.

References

  • M. A. Spackman and J. J. McKinnon, "Small Molecule X‐ray Crystal Structures at a Crossroads," Israel Journal of Chemistry, 2025.
  • P. T. A. Galek et al., "From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination," Molecular Pharmaceutics, 2022. [Link]

  • Chemistry World, "XFELs make small molecule crystallography without crystals possible," Chemistry World, 2022. [Link]

  • Creative Biostructure, "Comparison of X-ray Crystallography, NMR and EM," Creative Biostructure. [Link]

  • Emery Pharma, "A Step-By-Step Guide to 1D and 2D NMR Interpretation," Emery Pharma, 2018. [Link]

  • ResearchGate, "1 H NMR spectra of 2-amino-2 0... | Scientific Diagram," ResearchGate. [Link]

  • M. Asif et al., "Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study," MDPI, 2024. [Link]

  • The Royal Society of Chemistry, "c0dt01601b.txt," The Royal Society of Chemistry. [Link]

  • Crystallography Open Database, "Search results," Crystallography Open Database. [Link]

  • P. Müller and J. M. Tanski, "Crystal structure of 3-bromo-2-hydroxybenzonitrile," Acta Crystallographica Section E, 2017. [Link]

  • S. Habibi-Goudarzi et al., "Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids," Journal of Mass Spectrometry, 2024. [Link]

  • G. T. Montelione, "Biomolecular NMR Data Analysis," eMagRes, 2011. [Link]

  • S. Periandy et al., "FTIR and FTR spectral studies of 2-amino-6-bromo-3-formylchromone," Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2004. [Link]

  • S. H. Yang et al., "Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures," Chemical Reviews, 2025.
  • MilliporeSigma, "2-Bromoisonicotinonitrile," MilliporeSigma. [Link]

  • Broad Institute, "Fundamentals of Biological Mass Spectrometry and Proteomics," Broad Institute. [Link]

  • S. J. Crennell and G. P. Taylor, "Review x Ray crystallography," Journal of Medical Genetics, 1997. [Link]

  • LibreTexts, "Mass Spectrometry of Some Common Functional Groups," Chemistry LibreTexts, 2024. [Link]

  • Data Curation Centre, "Chemistry," DCC. [Link]

  • LibreTexts, "Two Dimensional Heteronuclear NMR Spectroscopy," Chemistry LibreTexts, 2025. [Link]

  • Wiley Analytical Science, "X-ray Crystallography," Wiley Analytical Science, 2014. [Link]

  • Der Pharma Chemica, "Scholars Research Library," Der Pharma Chemica. [Link]

  • E. Sarver and M. Korn, "Incorporating The Origin of Life Theme in Organic Chemistry Laboratories: Analyses of Amino Acids," Digital Commons @ Butler University. [Link]

  • A. M. Al-Majid et al., "Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing," MDPI, 2021. [Link]

Sources

A Comparative Analysis of the Bioactivity of 2-Amino-3-bromoisonicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

As a cornerstone in medicinal chemistry, the pyridine nucleus is integral to numerous pharmaceuticals. Among its many variations, the 2-amino-3-cyanopyridine scaffold has emerged as a "privileged structure," demonstrating a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide focuses on derivatives of 2-amino-3-bromoisonicotinonitrile, a key intermediate, to provide a comparative analysis of their bioactivities. By examining how substitutions on this core structure influence efficacy against various biological targets, we aim to provide actionable insights for researchers and drug development professionals. This analysis synthesizes data from multiple studies to elucidate structure-activity relationships (SAR) and guide future discovery efforts.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of the 2-amino-3-cyanopyridine scaffold have shown significant promise as cytotoxic agents against a range of human cancer cell lines. The introduction of various aryl and heterocyclic moieties has led to compounds with potent growth-inhibitory effects, often comparable to or exceeding established chemotherapeutics.

The following table summarizes the in vitro anticancer activity of several representative 2-amino-3-cyanopyridine derivatives, measured by their half-maximal inhibitory concentration (IC₅₀).

Compound IDDerivative DescriptionCancer Cell LineIC₅₀ (µM)Reference
4a 2-amino-3-cyano-6-(p-tolyl)-4-phenylpyridineHT29 (Colon)2.243 ± 0.217[1]
MRC5 (Normal)2.222 ± 0.137[1]
Doxorubicin Reference DrugHT29 (Colon)3.964 ± 0.360[1]
4f (+)-nopinone-based, 4-(4-bromophenyl)A549 (Lung)23.78[2]
MKN45 (Gastric)67.61[2]
MCF7 (Breast)53.87[2]
4j (+)-nopinone-based, 4-(2,4-dichlorophenyl)A549 (Lung)>100[2]
MKN45 (Gastric)69.84[2]
MCF7 (Breast)71.62[2]
4k (+)-nopinone-based, 4-(4-chlorophenyl)A549 (Lung)89.13[2]
MKN45 (Gastric)78.52[2]
MCF7 (Breast)60.26[2]
4d 4-aminoquinoline with phenylalanine methyl esterA549 (Lung)Potent Activity[3]
MCF-7 (Breast)Potent Activity[3]
4e 4-aminoquinoline with phenylalanine methyl esterA549 (Lung)Potent Activity[3]
MCF-7 (Breast)Potent Activity[3]

The data reveals critical insights into the structural requirements for anticancer activity.

  • Halogen Substitution: The presence and position of halogen atoms on the aryl ring significantly impact cytotoxicity. For instance, compound 4f , with a bromine atom at the para-position of the phenyl ring, demonstrated broad-spectrum activity against A549, MKN45, and MCF7 cell lines.[2] This suggests that halogens, particularly bromine or chlorine, contribute significantly to the anticancer effect.[2]

  • High Potency: Compound 4a exhibited remarkable cytotoxicity against the human colorectal carcinoma cell line (HT29), with an IC₅₀ value lower than that of the reference drug, Doxorubicin.[1] Notably, it showed a less pronounced cytotoxic effect on normal human fetal lung fibroblasts (MRC5), suggesting a degree of selectivity towards cancer cells.[1]

  • Enzyme Inhibition: Certain derivatives have been identified as enzyme inhibitors. Compounds 4d and 4e , novel 4-aminoquinoline derivatives, not only displayed potent anticancer activity but also exhibited moderate inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[3]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. Its trustworthiness stems from its reliance on a key function of living cells: mitochondrial reductase activity.

Workflow Diagram: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay seed 1. Seed cells in a 96-well plate incubate1 2. Incubate for 24h (allow attachment) seed->incubate1 treat 3. Add serially diluted derivatives incubate1->treat incubate2 4. Incubate for 48-72h treat->incubate2 add_mtt 5. Add MTT solution to each well incubate2->add_mtt incubate3 6. Incubate for 4h (formazan formation) add_mtt->incubate3 add_solubilizer 7. Add solubilizing agent (e.g., DMSO, SDS) incubate3->add_solubilizer read_abs 8. Read absorbance at ~570 nm add_solubilizer->read_abs

Caption: Workflow for assessing cell viability using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The next day, the culture medium is replaced with fresh medium containing various concentrations of the test derivatives. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: After incubation, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 3-4 hours.

    • Causality: Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is then determined by plotting cell viability against the logarithm of the compound concentration.

Antimicrobial Activity: Combating Pathogenic Microbes

The 2-aminonicotinonitrile core is also a fertile ground for the development of novel antimicrobial agents. By modifying the substituents, chemists can tune the activity spectrum against various Gram-positive and Gram-negative bacteria.

The following table summarizes the antibacterial efficacy of several nicotinonitrile analogues. Activity is often reported qualitatively or semi-quantitatively based on the zone of inhibition in agar well diffusion assays.

Compound IDDerivative DescriptionBacterial StrainActivity LevelReference
2a 2-methoxynicotinonitrile analogueP. aeruginosaExcellent[4]
E. coliGood[4]
2b 2-methoxynicotinonitrile analogueB. subtilisExcellent[4]
S. aureusGood[4]
P. aeruginosaGood[4]
2d 2-methoxynicotinonitrile analogueS. aureusExcellent[4]
2e 2-methoxynicotinonitrile analogueB. subtilisGood[4]

While detailed quantitative data for 2-amino-3-bromoisonicotinonitrile derivatives is less prevalent in the initial findings, studies on related isonicotinic acid and nicotinonitrile compounds provide valuable direction:

  • Substituent Effects: The antibacterial activity of 2-methoxynicotinonitrile derivatives is highly dependent on the substitution pattern.[4] For example, different analogues show excellent activity against specific strains like P. aeruginosa, B. subtilis, and S. aureus.[4]

  • Broad Applicability: The isonicotinic acid hydrazide framework, closely related to the topic scaffold, has been extensively studied, yielding derivatives with significant activity against mycobacteria and other bacterial species.[5] The presence of electron-withdrawing groups like -NO₂ and -Cl can lead to a steep increase in antimycobacterial activity.[5]

  • General Synthetic Pathway: The synthesis of these bioactive molecules often involves multi-component condensation reactions, which allow for the efficient generation of diverse libraries for screening. A common approach is the reaction of chalcones with malononitrile.[4]

Diagram: General Synthesis of 2-Aminonicotinonitriles

Synthesis R1_CHO Aryl Aldehyde (R1-CHO) Knoevenagel Knoevenagel Condensation R1_CHO->Knoevenagel Malononitrile Malononitrile (CH2(CN)2) Malononitrile->Knoevenagel Base Base (e.g., Piperidine) Base->Knoevenagel Arylidenemalononitrile Arylidenemalononitrile (R1-CH=C(CN)2) Knoevenagel->Arylidenemalononitrile Cyclization Thorpe-Ziegler Cyclization Arylidenemalononitrile->Cyclization Second_Component Second Component (e.g., Malononitrile) Second_Component->Cyclization Product 2-Amino-3-cyanopyridine Derivative Cyclization->Product

Caption: A generalized three-component reaction for synthesizing 2-aminopyridines.

The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: A standardized suspension of the target bacterium (e.g., S. aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: The test compounds are serially diluted in the broth medium across the wells of a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth).

    • Self-Validation: The positive control must show distinct turbidity, and the negative control must remain clear for the assay to be considered valid.

Conclusion and Future Perspectives

The 2-amino-3-cyanopyridine scaffold, particularly with a halogen at the 3-position, is a highly versatile and promising platform for the development of new therapeutic agents. The available data strongly indicates that strategic modification of substituents on this core can yield derivatives with potent and selective anticancer and antimicrobial activities. Halogenation, as seen with bromo- and chloro-substituted analogues, appears to be a particularly effective strategy for enhancing anticancer efficacy.[2]

Future research should focus on synthesizing a broader library of 2-amino-3-bromoisonicotinonitrile derivatives and conducting systematic screening to build a more comprehensive SAR model. Investigating their mechanisms of action, particularly their potential as enzyme inhibitors, will be crucial for optimizing lead compounds and advancing them into preclinical development.[3][6] The use of computational tools, such as molecular docking, can further aid in the rational design of next-generation inhibitors with improved potency and selectivity.[3]

References

  • El-sayed, H. A. (2017). Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. Journal of Heterocyclic Chemistry.
  • Lakhekar, S. N. (n.d.). Synthesis, Characterization and Antibacterial Evaluation of New 2-Methoxynicotinonitrile Analogues. International Journal of Science, Engineering and Technology.
  • Kumar, K. et al. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. European Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Antibacterial Activities of Isonicotinic acid derivatives. ResearchGate.
  • Şenol, İ. M., Sağlık Özkan, B. N., et al. (2024). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry.
  • Liao, S., et al. (2026). Synthesis and anticancer activity of (+)-nopinone-based 2-amino-3-cyanopyridines. Chinese Journal of Organic Chemistry.
  • Al-Ghorbani, M., et al. (2025). Synthesis and anticancer assessment of some new 2-amino-3-cyanopyridine derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • BLDpharm. (n.d.). 2-Amino-3-bromoisonicotinonitrile. BLDpharm.
  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(11), 2957. Available at: [Link]

Sources

Elemental analysis standards for 2-Amino-3-bromoisonicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Elemental Analysis Standards for 2-Amino-3-bromoisonicotinonitrile: A Methodological Comparison Guide

Executive Summary

2-Amino-3-bromoisonicotinonitrile (CAS: 1195603-34-7, Formula: C6H4BrN3) is a highly functionalized pyridine derivative widely utilized as a critical building block in the synthesis of kinase inhibitors and other active pharmaceutical ingredients (APIs). Accurate elemental analysis (EA) is a strict regulatory requirement to confirm its empirical formula and purity prior to downstream synthesis. However, its specific molecular architecture presents severe matrix effects during standard combustion analysis.

This guide objectively compares conventional elemental analysis workflows against optimized, matrix-specific protocols, providing researchers with self-validating methodologies to achieve absolute accuracy (≤0.3% deviation)[1] in carbon, hydrogen, nitrogen, and bromine quantification.

The Analytical Challenge: Matrix Effects of Halogenated Pyridines

As an Application Scientist, I frequently see standard CHN analyzers fail when evaluating compounds like 2-Amino-3-bromoisonicotinonitrile. This is due to two fundamental chemical hurdles:

  • Refractory Heterocyclic Nitrogen: The nitrogen atoms embedded within the aromatic pyridine ring and the nitrile group require exceptionally high activation energy to fully oxidize[2]. Conventional combustion often leaves unoxidized carbon-nitrogen char, leading to artificially low carbon and nitrogen recoveries.

  • Halogen Interference: With a theoretical bromine content of 40.35%, the compound generates massive amounts of volatile bromine gas (Br2) and hydrobromic acid (HBr) upon combustion. If unscrubbed, these species sweep into the reduction reactor, passivating the copper catalyst and causing severe peak overlap with CO2 in the gas chromatography (GC) column, which drastically skews carbon results[2].

Methodological Comparison: Conventional vs. Optimized Workflows

To demonstrate the necessity of specialized standards, we compare a standard Pregl-Dumas CHN setup against an optimized Dynamic Flash Combustion system equipped with dedicated halogen scrubbers.

Table 1: Performance Comparison of EA Methods for 2-Amino-3-bromoisonicotinonitrile (Theoretical MW: 198.02 g/mol )

ElementTheoretical (%)Conventional CHN (No Scrubber)Optimized CHNS/O + ScrubberDeviation (Optimized)
Carbon (C) 36.40%37.15% (False High due to Br overlap)36.38%-0.02%
Hydrogen (H) 2.04%2.15%2.05%+0.01%
Nitrogen (N) 21.22%20.80% (False Low due to charring)21.18%-0.04%
Bromine (Br) 40.35%Not Analyzed (Instrument limitation)40.29% (via IC)-0.06%

Data Interpretation: The conventional method fails the standard ±0.3% absolute acceptance criterion for ACS journal publications[1] for both Carbon and Nitrogen. The optimized method, utilizing dynamic flash combustion with integrated silver-based scrubbers[2], successfully isolates the target elements and eliminates matrix interference.

Workflow Visualization

EA_Workflow Sample Sample Injection 2-Amino-3-bromoisonicotinonitrile Combustion Oxidation Reactor (1000°C) Cr2O3 + Ag-Vanadate (Br Scrubber) Sample->Combustion O2 + He carrier Reduction Reduction Reactor (650°C) High-Purity Copper (NOx → N2) Combustion->Reduction CO2, H2O, NOx, N2 (Br trapped) GC Gas Chromatography Column Separation of N2, CO2, H2O Reduction->GC CO2, H2O, N2 TCD Thermal Conductivity Detector (Quantification of C, H, N) GC->TCD Elution sequence

Figure 1: Automated CHN analysis workflow with integrated halogen scrubbing for brominated pyridines.

Standardized Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is built into every step to prevent the specific failure modes associated with halogenated heterocycles.

Protocol 1: Optimized CHN Analysis via Dynamic Flash Combustion

Causality Focus: This protocol uses a specific combustion aid and scrubber matrix to force complete oxidation of the pyridine ring while neutralizing bromine before it reaches the detector.

  • Instrument Preparation: Configure the elemental analyzer with a dual-reactor setup. Pack the primary oxidation reactor (1000°C) with chromium oxide (oxidation catalyst) and a heavy, high-capacity layer of silver tungstate on magnesium oxide or silver vanadate[2]. Pack the secondary reduction reactor (600°C - 650°C) with high-purity copper wires[3].

  • Calibration: Calibrate the Thermal Conductivity Detector (TCD) using 2-3 mg of BBOT (2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene) standard[4]. Reasoning: BBOT is chosen over simple acetanilide because its heterocyclic nitrogen content more closely mimics the refractory nature of the target compound, ensuring the calibration curve accounts for difficult-to-combust matrices.

  • Sample Preparation: Weigh 2.000 to 3.000 mg of completely dry 2-Amino-3-bromoisonicotinonitrile into a high-purity tin capsule[4].

  • Combustion Aid Addition: Add ~1 mg of Vanadium Pentoxide (V2O5) directly into the tin capsule before sealing. Reasoning: V2O5 acts as a highly efficient oxygen donor. During the exothermic oxidation of the tin capsule (the "tin flash"), V2O5 ensures the transient local temperature exceeds 1800°C, completely shattering the stubborn C-N bonds of the pyridine ring.

  • Analysis: Introduce the sample via autosampler into the dynamic oxygen flow. The silver vanadate will quantitatively precipitate the bromine as stable AgBr[2], allowing only pure CO2, H2O, and NOx to pass to the reduction reactor.

  • Quality Control (Self-Validation): Run a certified BBOT standard every 10 samples. Recalibrate the instrument immediately if the drift on the standard exceeds 0.30% absolute[1].

Protocol 2: Bromine Quantification via Schöniger Flask & Ion Chromatography

Since standard CHN analyzers do not quantify halogens, a parallel workflow is required to verify the 40.35% bromine content.

Bromine_Workflow Sample Sample in Ashless Paper (C6H4BrN3) Flask Schöniger Flask Combustion (O2 Atmosphere) Sample->Flask Ignition Absorption Absorption Solution (NaOH / H2O2) Flask->Absorption Br2 / HBr gas absorbed IC Ion Chromatography (IC) Anion Exchange Column Absorption->IC Br- ions in solution Conductivity Conductivity Detector (Bromide Quantification) IC->Conductivity Eluted Br- peak

Figure 2: Schöniger flask combustion coupled with Ion Chromatography for bromine quantification.

  • Combustion: Weigh 5 mg of the sample onto ashless filter paper. Place it in a platinum sample carrier within a Schöniger oxygen flask containing 10 mL of absorption solution (0.1 M NaOH with 3 drops of 30% H2O2).

  • Ignition: Ignite the sample in the sealed, oxygen-rich flask. Reasoning: The H2O2 ensures that all volatile bromine species (including hypobromite) are fully reduced to stable bromide ions (Br-) in the alkaline solution, preventing loss of volatile halogens.

  • Absorption: Allow the flask to sit for 30 minutes with periodic shaking to ensure 100% absorption of the combustion gases into the liquid phase.

  • Quantification: Dilute the absorption solution to 50 mL with ultrapure water and inject it into an Ion Chromatograph equipped with an anion-exchange column and a suppressed conductivity detector. Quantify against a 5-point standard curve of sodium bromide.

Conclusion

For highly functionalized halogenated heterocycles like 2-Amino-3-bromoisonicotinonitrile, standard off-the-shelf elemental analysis methods are insufficient. By utilizing dynamic flash combustion heavily fortified with silver-based halogen scrubbers[2] and employing BBOT as a structurally relevant calibration standard[4], researchers can eliminate matrix interferences. This self-validating approach ensures that the empirical data meets the stringent ≤0.3% error margins required for peer-reviewed publication and regulatory drug master files (DMFs)[1].

References

  • Source: PerkinElmer (pepolska.pl)
  • Title: CHNS Elemental Analysers (Analytical Methods Committee)
  • Source: Thermo Fisher Scientific (thermofisher.com)
  • Source: University of British Columbia (ubc.ca)

Sources

A Comparative Guide to the Synthesis of 2-Amino-3-bromoisonicotinonitrile Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comparative analysis of validated synthetic routes for 2-amino-3-bromoisonicotinonitrile and its analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to explain the underlying chemical principles and strategic considerations for selecting the optimal synthetic pathway. We will explore two primary, validated strategies: a convergent multicomponent approach and a classical linear synthesis involving electrophilic bromination, providing the detailed experimental data necessary for an objective comparison.

Introduction: The Significance of the 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its ability to engage in a variety of hydrogen bonding interactions and serve as a versatile synthetic handle makes it a valuable component in the design of enzyme inhibitors, receptor modulators, and other therapeutic agents. The introduction of a bromine atom and a nitrile group, as in 2-amino-3-bromoisonicotinonitrile, further enhances its utility by providing orthogonal reactive sites for late-stage functionalization and by modulating the electronic properties of the pyridine ring, which can be crucial for optimizing pharmacokinetic and pharmacodynamic properties.[2] Analogs of this scaffold are of significant interest, particularly in the development of kinase inhibitors.[3][4]

Comparative Analysis of Synthetic Strategies

The synthesis of 2-amino-3-bromoisonicotinonitrile analogs can be broadly approached via two distinct strategies:

  • Route A: Multicomponent Reaction (MCR) followed by Electrophilic Bromination. This modern, convergent approach rapidly builds the core heterocyclic structure from simple, acyclic precursors.

  • Route B: Direct Electrophilic Bromination of a Pre-synthesized 2-Aminoisonicotinonitrile. This is a more traditional, linear approach that relies on the functionalization of a pre-formed pyridine ring.

Route A: The Multicomponent Pathway to the 2-Amino-3-cyanopyridine Core

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, atom-economical step.[5][6] For the synthesis of the 2-amino-3-cyanopyridine scaffold, a one-pot, four-component reaction is particularly effective.

This reaction typically involves an aldehyde, a ketone, malononitrile, and an ammonium source (like ammonium acetate). The key to the success of this reaction lies in its domino nature, where a series of sequential reactions (Knoevenagel condensation, Michael addition, and cyclization/aromatization) occur in the same pot without the need for isolation of intermediates. This significantly reduces reaction time, solvent waste, and purification efforts compared to linear syntheses.

The choice of catalyst can influence the reaction efficiency. While some MCRs for this scaffold can proceed without a catalyst, various catalysts such as copper nanoparticles on charcoal or magnetic nanocatalysts have been shown to improve yields and shorten reaction times.[7][8][9]

This protocol is a representative example of the MCR approach to the 2-amino-3-cyanopyridine scaffold.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1.0 mmol), acetone (1.2 mmol), malononitrile (1.0 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL).

  • Reaction Execution: Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from ethanol.

  • Ethanol as Solvent: Ethanol is a good choice as it is relatively inexpensive, has a moderate boiling point suitable for reflux, and can dissolve the starting materials and the ammonium acetate.

  • Excess Acetone and Ammonium Acetate: Using a slight excess of the more volatile ketone and the ammonium source helps to drive the reaction to completion.

  • Reflux Conditions: The elevated temperature provides the necessary activation energy for the multiple bond-forming events in the domino sequence.

Route B: Direct Electrophilic Bromination

This route begins with the synthesis or procurement of 2-aminoisonicotinonitrile (2-amino-4-cyanopyridine). The key step is the subsequent electrophilic aromatic substitution to introduce the bromine atom at the 3-position.

The regioselectivity of the bromination of 2-aminopyridines is governed by the directing effects of the amino group and the nitrogen atom in the pyridine ring. The amino group is a strong activating, ortho-, para-director. The pyridine nitrogen is a deactivating group. In the case of 2-aminopyridine, the 3- and 5-positions are activated by the amino group. The 3-position is generally more sterically accessible.

Common brominating agents for this transformation include molecular bromine (Br₂) and N-Bromosuccinimide (NBS).[3][10][11] The choice of reagent and reaction conditions can be tuned to favor the desired 3-bromo isomer.

This protocol outlines the direct bromination of the pre-formed heterocycle.

  • Reaction Setup: Dissolve 2-aminoisonicotinonitrile (1.0 mmol) in a suitable solvent such as acetic acid or DMF in a round-bottom flask protected from light.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of N-Bromosuccinimide (1.05 mmol) in the same solvent dropwise.

  • Reaction Execution: Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up and Purification: Quench the reaction by adding an aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • N-Bromosuccinimide (NBS): NBS is often preferred over liquid bromine as it is a solid that is easier and safer to handle. It provides a slow, controlled release of electrophilic bromine, which can lead to higher selectivity and fewer side products.[10][11][12][13]

  • Acetic Acid or DMF as Solvent: These polar aprotic solvents are suitable for dissolving the starting material and the brominating agent.

  • Protection from Light: Radical side reactions can be initiated by light, so protecting the reaction from light can improve the yield of the desired electrophilic substitution product.

Alternative Strategy: The Sandmeyer Reaction

For certain analogs, particularly when the amino group is introduced late in the synthesis, the Sandmeyer reaction offers a powerful alternative for installing the bromo functionality.[7][14][15] This reaction involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a bromide ion, typically using a copper(I) bromide catalyst.[7][14][15][16] This method is particularly useful for synthesizing isomers that are not easily accessible through direct electrophilic bromination.

Data Presentation: Comparison of Synthetic Routes

ParameterRoute A: MCR + BrominationRoute B: Direct Bromination
Starting Materials Simple, acyclic precursors (aldehydes, ketones, malononitrile)Pre-functionalized 2-aminoisonicotinonitrile
Number of Steps 2 (One-pot for core, then bromination)1 (from 2-aminoisonicotinonitrile)
Typical Yield (Core) 70-95%N/A
Typical Yield (Bromination) 60-80%60-85%
Overall Yield 42-76%Dependent on the synthesis of the starting material
Scalability Good, MCRs are often scalableGood
Versatility for Analogs High (many aldehydes and ketones can be used)Moderate (depends on available substituted pyridines)
Green Chemistry Aspects Atom-economical MCR stepFewer steps if starting material is available

Visualization of Synthetic Workflows

Synthetic_Routes cluster_A Route A: MCR + Bromination cluster_B Route B: Direct Bromination A_start Aldehyde + Ketone + Malononitrile + NH4OAc A_mcr Multicomponent Reaction (MCR) A_start->A_mcr A_core 2-Amino-3-cyano -pyridine Scaffold A_mcr->A_core A_bromination Electrophilic Bromination (NBS) A_core->A_bromination A_product 2-Amino-3-bromo- isonicotinonitrile Analogs A_bromination->A_product B_start 2-Aminoisonicotinonitrile (Pre-synthesized) B_bromination Electrophilic Bromination (NBS) B_start->B_bromination B_product 2-Amino-3-bromo- isonicotinonitrile B_bromination->B_product MCR_Mechanism cluster_MCR Mechanism of the Four-Component Reaction aldehyde Aldehyde knoevenagel Knoevenagel Condensation aldehyde->knoevenagel malononitrile Malononitrile malononitrile->knoevenagel intermediate1 Ylidene Malononitrile knoevenagel->intermediate1 michael Michael Addition intermediate1->michael ketone Ketone enamine Enamine (from Ketone + NH3) ketone->enamine enamine->michael intermediate2 Adduct michael->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization intermediate3 Dihydropyridine cyclization->intermediate3 aromatization Aromatization (Oxidation) intermediate3->aromatization product 2-Amino-3-cyano -pyridine Scaffold aromatization->product

Caption: Proposed mechanism for the multicomponent synthesis of the 2-amino-3-cyanopyridine core.

Conclusion and Recommendations

Both Route A (MCR followed by bromination) and Route B (direct bromination) are viable strategies for the synthesis of 2-amino-3-bromoisonicotinonitrile and its analogs.

Route A is highly recommended for discovery chemistry programs where a diverse library of analogs is required. The convergence and use of readily available starting materials in the MCR step allow for rapid exploration of the chemical space.

Route B is advantageous when the 2-aminoisonicotinonitrile starting material is commercially available and cost-effective, or when only the parent compound is required. Its primary benefit is the shorter synthetic sequence from the advanced intermediate.

Ultimately, the choice of synthetic route will depend on the specific goals of the research program, including the desired structural diversity, scale of synthesis, and available resources. This guide provides the necessary data and rationale to make an informed decision.

References

  • Mamedov, I., et al. (2023). Synthesis of 2-Amino-3-cyanopyridine Derivatives and Investigation of Their Antibacterial and Antifungal Properties. Indo. J. Chem. Res., 11(1), 23-28. Retrieved from [Link]

  • Pearson. (2024). Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine. Retrieved from [Link]

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  • Reilly, M., et al. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Bioorganic & Medicinal Chemistry, 26(20), 5443-5461. Retrieved from [Link]

  • Khalifeh, R., & Ghamari, M. (2016). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. Journal of the Brazilian Chemical Society, 27(4), 759-768. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Toghraei-Semiromi, Z. (2013). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. Comptes Rendus Chimie, 16(12), 1111-1117. Retrieved from [Link]

  • Dyachenko, V. D., et al. (2019). Cyanothioacetamide in Multicomponent Synthesis of 2-Thionicotinonitrile Derivatives. Russian Journal of General Chemistry, 89(6), 1219-1225. Retrieved from [Link]

  • Zonouz, A. M., Moghani, D., & Okhravi, S. (2013). A facile and efficient protocol for the synthesis of 2-amino-3-cyano-4H-pyran derivatives at ambient temperature. Chronicle of Organic Chemistry, 2(1), 1-4. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

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  • Wang, Y., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. European Journal of Medicinal Chemistry, 247, 115029. Retrieved from [Link]

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  • Owen Priest. (2020, February 9). NBS Bromination [Video]. YouTube. Retrieved from [Link]

  • Mansoor, S. S., et al. (2012). An efficient one-pot three-component synthesis of α-amino nitriles via Strecker reaction catalysed by bismuth(III) nitrate. Journal of Saudi Chemical Society, 20(Supplement 1), S29-S38. Retrieved from [Link]

  • Ashenhurst, J. (2011, June 10). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

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  • Leśniak, S., et al. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 28(3), 1363. Retrieved from [Link]

  • Volyniuk, D., et al. (2019). Synthesis and biological evaluation of novel amino-substituted derivatives of pyrido[2,3-d]pyrimidine as inhibitors of protein kinase CK2. Biopolymers and Cell, 35(6), 435-446. Retrieved from [Link]

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Safety Operating Guide

Navigating the Synthesis of 2-Amino-3-bromoisonicotinonitrile: A Guide to Personal Protective Equipment and Safe Handling

Author: BenchChem Technical Support Team. Date: March 2026

For the vanguard of pharmaceutical research, the synthesis and handling of novel chemical entities is a daily reality. This guide provides an in-depth operational plan for the safe handling of 2-Amino-3-bromoisonicotinonitrile, a compound of interest for drug development professionals. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the principles of chemical safety, ensuring that innovation and well-being go hand-in-hand.

Core Principles of Protection: A Multi-Layered Approach

The selection of appropriate PPE is not a matter of simple box-ticking but a risk-based assessment designed to provide robust protection against all potential routes of exposure. For a solid compound like 2-Amino-3-bromoisonicotinonitrile, the primary risks are inhalation of airborne particles, dermal contact, and accidental ingestion.

Respiratory Protection: Your First Line of Defense

All handling of 2-Amino-3-bromoisonicotinonitrile powder should be conducted within a certified chemical fume hood to minimize the risk of inhalation. In the event of a potential breach of containment or during spill cleanup, respiratory protection is mandatory.

An air-purifying respirator equipped with an organic vapor (OV) cartridge is the standard recommendation for handling volatile organic compounds.[3][4] For fine powders, a P100 particulate filter should be used in conjunction with the OV cartridge. This combination provides comprehensive protection against both airborne particles and potential vapors.[4][5]

Table 1: Respiratory Protection Guidelines

Task Minimum Respiratory Protection Rationale
Weighing and transferring solidChemical Fume HoodPrimary engineering control to contain airborne particles.
Spill clean-upHalf- or full-face respirator with Organic Vapor (OV) cartridge and P100 particulate filterProvides protection against inhalation of dust and potential vapors in an uncontrolled environment.[4][5]
Routine handling in solutionChemical Fume HoodPrevents inhalation of any potential aerosols or vapors.
Dermal and Eye Protection: An Impenetrable Barrier

Direct contact with 2-Amino-3-bromoisonicotinonitrile can lead to skin and eye irritation.[1][2] Therefore, appropriate gloves and eye protection are non-negotiable.

Gloves: Nitrile gloves are a common and effective choice for general laboratory use, offering good resistance to a variety of chemicals and providing excellent splash protection.[6] However, the presence of a brominated aromatic ring and a nitrile group in the target molecule warrants careful consideration. While nitrile gloves provide a good initial barrier, prolonged or direct immersion is not recommended. For extended handling periods, consider double-gloving or using thicker (e.g., 8 mil) nitrile gloves.[7] Always inspect gloves for any signs of degradation or puncture before use and change them immediately if contamination is suspected.

Eye and Face Protection: Chemical splash goggles are mandatory whenever handling 2-Amino-3-bromoisonicotinonitrile in either solid or solution form. When there is a significant risk of splashing, such as during transfers of larger quantities or when working with heated solutions, a face shield should be worn in addition to goggles.

Body Protection: A standard laboratory coat should be worn at all times to protect against accidental spills and contamination of personal clothing. Ensure the lab coat is fully buttoned.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling 2-Amino-3-bromoisonicotinonitrile will significantly reduce the risk of exposure. The following workflow outlines the key steps from preparation to disposal.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Assemble PPE FumeHood 2. Verify Fume Hood Functionality Prep->FumeHood SpillKit 3. Prepare Spill Kit FumeHood->SpillKit Weigh 4. Weigh Solid in Fume Hood SpillKit->Weigh Transfer 5. Transfer to Reaction Vessel Weigh->Transfer Dissolve 6. Dissolution in Fume Hood Transfer->Dissolve Decontaminate 7. Decontaminate Glassware Dissolve->Decontaminate Waste 8. Segregate Waste Decontaminate->Waste Dispose 9. Label and Store Waste Waste->Dispose

Figure 1: A step-by-step workflow for the safe handling of 2-Amino-3-bromoisonicotinonitrile.

Disposal Plan: Ensuring Environmental Responsibility

As a halogenated organic compound, 2-Amino-3-bromoisonicotinonitrile and any materials contaminated with it must be disposed of as hazardous waste.[8][9] Adherence to your institution's specific waste management protocols is crucial.

Waste Segregation is Key:

  • Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, should be placed in a designated, clearly labeled "Halogenated Solid Waste" container.

  • Liquid Waste: Any solutions containing 2-Amino-3-bromoisonicotinonitrile should be collected in a "Halogenated Liquid Waste" container. Do not mix with non-halogenated waste streams.

  • Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.

Labeling and Storage: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste." Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

Disposal_Plan cluster_generation Waste Generation cluster_segregation Segregation cluster_final Final Disposal Solid Solid Waste (Gloves, Paper Towels) HalogenatedSolid Halogenated Solid Waste Container Solid->HalogenatedSolid Liquid Liquid Waste (Solutions) HalogenatedLiquid Halogenated Liquid Waste Container Liquid->HalogenatedLiquid Sharps Contaminated Sharps SharpsContainer Sharps Container Sharps->SharpsContainer Labeling Label Waste Containers HalogenatedSolid->Labeling HalogenatedLiquid->Labeling SharpsContainer->Labeling Storage Store in Satellite Accumulation Area Labeling->Storage Pickup Arrange for EHS Pickup Storage->Pickup

Sources

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